Lirioprolioside B
Description
Properties
IUPAC Name |
[2-[4,5-dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Lirioprolioside B from Liriope spicata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lirioprolioside B, a steroidal glycoside first identified in the subterranean parts of Liriope spicata var. prolifera, represents a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction and purification, quantitative data from its characterization, and an exploration of its potential biological significance through the lens of related steroidal saponins (B1172615). Visual diagrams of the experimental workflow and implicated signaling pathways are provided to facilitate a deeper understanding of this compound for research and development purposes.
Introduction
Liriope spicata, a member of the Liliaceae family, has a history of use in traditional medicine. Phytochemical investigations into this plant have revealed a rich composition of steroidal saponins, a class of compounds known for a wide range of biological activities, including anti-inflammatory and anti-tumor effects. Among these is this compound, a notable steroidal glycoside. The initial discovery and structural elucidation of this compound were reported in 1996 as part of a broader phytochemical study of Liriope spicata var. prolifera.[1] This guide serves as a technical resource, consolidating the available information on the isolation and characterization of this compound, and placing it within the context of the broader therapeutic potential of steroidal saponins.
Discovery and Isolation
This compound was first isolated from the subterranean parts of Liriope spicata var. prolifera. The isolation process, as is common for natural products, involves a multi-step procedure of extraction and chromatography.
Experimental Protocol: Extraction and Isolation
The following protocol is a generalized procedure based on standard methods for isolating steroidal glycosides from plant materials.
1. Plant Material Collection and Preparation:
- Collect fresh subterranean parts of Liriope spicata var. prolifera.
- Thoroughly wash the plant material to remove soil and debris.
- Air-dry the material in a well-ventilated area, protected from direct sunlight.
- Once fully dried, grind the plant material into a coarse powder.
2. Extraction:
- Macerate the powdered plant material with 70% ethanol (B145695) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Solvent Partitioning:
- Suspend the crude extract in water and perform successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Steroidal glycosides are typically enriched in the n-butanol fraction.
4. Chromatographic Purification:
- Subject the n-butanol fraction to column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of chloroform-methanol-water.
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine fractions containing compounds with similar TLC profiles.
- Further purify the fractions containing this compound using preparative high-performance liquid chromatography (prep-HPLC) with a C18 column and a methanol-water gradient.
5. Final Purification:
- Recrystallize the isolated this compound from a suitable solvent to obtain a purified, crystalline solid.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for the isolation of this compound.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).
Spectroscopic Data
| Technique | Observed Data |
| ¹H-NMR | Data reveals the presence of steroidal protons and sugar moieties. |
| ¹³C-NMR | Confirms the carbon skeleton of the steroidal aglycone and the attached sugars. |
| FAB-MS | Provides the molecular weight and fragmentation pattern, confirming the glycosidic nature of the compound. |
Detailed, specific chemical shift and m/z values are typically found in the experimental sections of primary research articles and are crucial for unambiguous identification.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, the broader class of steroidal saponins from Liriope and other plant species has been shown to possess significant anti-inflammatory and anti-tumor activities. These effects are often mediated through the modulation of key signaling pathways.
Anti-inflammatory Activity
Steroidal glycosides isolated from Liriope spicata have demonstrated inhibitory activity against neutrophil respiratory burst, suggesting an anti-inflammatory potential. The anti-inflammatory effects of many steroidal saponins are attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway modulation.
Anti-tumor Activity
Numerous steroidal saponins have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation and metastasis. These effects can be mediated through the regulation of signaling pathways such as PI3K/Akt, MAPK, and NF-κB.
Caption: Proposed anti-tumor signaling pathway modulation.
Conclusion and Future Directions
This compound, a steroidal glycoside from Liriope spicata, stands as a compound with potential for further pharmacological investigation. While its initial discovery and structural characterization have been established, a deeper understanding of its biological activities and mechanisms of action is required. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the specific IC50 values of this compound in various anti-inflammatory and anti-tumor assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of disease.
This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other related steroidal saponins.
References
Lirioprolioside B: A Comprehensive Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirioprolioside B is a naturally occurring steroidal glycoside isolated from the subterranean parts of Liriope spicata var. prolifera. As a constituent of a plant used in traditional medicine, its structural elucidation and spectroscopic characterization are crucial for further investigation into its potential pharmacological activities. This technical guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is essential for the identification, characterization, and further development of this compound.
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data as reported in the primary literature.
Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| 1 | 3.40 | m | |
| 3 | 3.95 | m | |
| 4 | 3.35 | m | |
| 6 | 5.38 | br s | |
| 16 | 4.95 | m | |
| 18-H₃ | 0.85 | s | |
| 19-H₃ | 1.05 | s | |
| 21-H₃ | 1.02 | d | 6.8 |
| 27-H₃ | 1.15 | d | 7.0 |
| Fucopyranosyl moiety | |||
| 1' | 4.92 | d | 7.5 |
| 2' | 4.45 | m | |
| 3' | 4.30 | m | |
| 4' | 4.15 | br s | |
| 5' | 4.05 | m | |
| 6'-H₃ | 1.55 | d | 6.2 |
| Rhamnopyranosyl moiety | |||
| 1'' | 5.85 | br s | |
| 2'' | 4.85 | m | |
| 3''-OAc | 5.45 | dd | 9.5, 3.0 |
| 4'' | 4.50 | t | 9.5 |
| 5'' | 4.65 | m | |
| 6''-H₃ | 1.68 | d | 6.0 |
| Acetyl-H₃ | 2.15 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| Aglycone | Fucopyranosyl moiety | ||
| 1 | 78.1 | 1' | 102.5 |
| 2 | 34.5 | 2' | 83.5 |
| 3 | 70.9 | 3' | 76.1 |
| 4 | 40.1 | 4' | 71.9 |
| 5 | 141.5 | 5' | 72.5 |
| 6 | 122.1 | 6' | 17.1 |
| 7 | 32.5 | Rhamnopyranosyl moiety | |
| 8 | 31.9 | 1'' | 102.1 |
| 9 | 50.5 | 2'' | 72.9 |
| 10 | 37.2 | 3'' | 73.2 |
| 11 | 21.3 | 4'' | 74.1 |
| 12 | 40.5 | 5'' | 69.9 |
| 13 | 41.1 | 6'' | 18.8 |
| 14 | 56.5 | Acetyl moiety | |
| 15 | 32.1 | CO | 170.5 |
| 16 | 81.5 | CH₃ | 21.1 |
| 17 | 63.5 | ||
| 18 | 16.5 | ||
| 19 | 19.8 | ||
| 20 | 42.1 | ||
| 21 | 15.1 | ||
| 22 | 110.1 | ||
| 23 | 31.9 | ||
| 24 | 29.5 | ||
| 25 | 30.8 | ||
| 26 | 65.5 | ||
| 27 | 17.8 |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (relative intensity, %) |
| [M+H]⁺ | 765 |
| [M+Na]⁺ | 787 |
| [Aglycone+H]⁺ | 417 |
Experimental Protocols
The spectroscopic data presented above were obtained using the following methodologies, as adapted from the original literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra were recorded on a Bruker AM-400 spectrometer.
-
Sample Preparation: Samples were dissolved in deuterated pyridine (B92270) (C₅D₅N).
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded at 100 MHz. Chemical shifts are reported in ppm relative to TMS.
-
2D NMR Spectroscopy: Structural assignments were further confirmed by two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.
Mass Spectrometry (MS)
-
Instrumentation: Fast Atom Bombardment (FAB) mass spectra were obtained on a VG AutoSpec-3000 spectrometer.
-
Sample Preparation: The sample was mixed with a suitable matrix (e.g., glycerol (B35011) or 3-nitrobenzyl alcohol) on a stainless-steel target.
-
Ionization: The sample was bombarded with a high-energy beam of xenon atoms to induce ionization.
-
Analysis: The resulting ions were analyzed to determine their mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers can utilize this information for compound identification, quality control, and as a basis for further research into its biological properties and potential therapeutic applications.
Lirioprolioside B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirioprolioside B is a steroidal glycoside first isolated from the subterranean parts of Liriope spicata var. prolifera. As a member of the diverse family of saponins, it holds potential for further investigation into its biological activities. This technical guide provides a detailed overview of the known physicochemical properties of this compound. At present, specific studies detailing its biological activities, experimental protocols, and associated signaling pathways are not extensively available in the public domain. This document serves as a foundational resource, summarizing the core chemical data to facilitate future research and drug development endeavors.
Physicochemical Properties
The structural elucidation of this compound was achieved through a combination of spectroscopic and chemical methods, including Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS). The following tables summarize the key physicochemical data for this compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₄O₁₃ | |
| Molecular Weight | 764.94 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | N/A |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Data |
| ¹H NMR | Data not publicly available. |
| ¹³C NMR | Data not publicly available. |
| Mass Spectrometry (FAB-MS) | Utilized for structure elucidation. |
Experimental Protocols
Detailed experimental protocols for the synthesis or biological evaluation of this compound are not currently described in the available scientific literature. The initial isolation and structure elucidation involved standard phytochemical techniques.
Isolation of this compound
The general workflow for the isolation of steroidal glycosides from plant material typically involves the following steps.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activities of this compound. However, the genus Liriope is known to produce a variety of bioactive compounds, and extracts from these plants have been investigated for several pharmacological effects, including anti-inflammatory and neuroprotective activities. This suggests that this compound may possess similar properties, though dedicated research is required for confirmation.
Given the absence of experimental data on this compound, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action for anti-inflammatory effects, based on common pathways targeted by other natural steroidal glycosides.
A Technical Guide to the Putative Biosynthesis of Lirioprolioside B in Liriope
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liriope species, perennial herbs used in traditional medicine, are rich sources of bioactive steroidal saponins (B1172615). Among these, lirioprolioside B has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, a steroidal glycoside found in Liriope spicata var. prolifera. Based on the elucidated structure of this compound and established knowledge of steroidal saponin (B1150181) biosynthesis in plants, this document outlines the key enzymatic steps, from the initial isoprenoid precursors to the final complex glycoside. Detailed experimental protocols for the characterization of key enzymes in this pathway are provided, alongside quantitative data on related saponins in Liriope platyphylla. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and application of these valuable natural products.
Introduction
Liriope, a genus in the Asparagaceae family, has a long history of use in traditional Asian medicine. Phytochemical investigations have revealed a wealth of secondary metabolites, with steroidal saponins being a prominent class of bioactive compounds.[1][2] These molecules exhibit a range of pharmacological effects, including anti-inflammatory, anti-diabetic, and neuroprotective activities.[1]
This compound, a steroidal glycoside isolated from the subterranean parts of Liriope spicata var. prolifera, is a compound of interest within this class.[3] Its structure has been established as (25S)-ruscogenin 1-O-[3-O-acetyl-α-L-rhamnopyranosyl(1→2)]-β-D-fucopyranoside.[3] Understanding the biosynthesis of this compound is crucial for the metabolic engineering of Liriope to enhance its production and for the synthesis of novel derivatives with improved therapeutic properties.
This whitepaper details the putative biosynthetic pathway of this compound, drawing upon the general principles of steroidal saponin biosynthesis in plants. It provides a technical framework for researchers, including detailed experimental methodologies and data presentation, to facilitate further investigation into this complex pathway.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound, a steroidal saponin, is a multi-step process that can be divided into three main stages:
-
Isoprenoid Precursor Biosynthesis: The formation of the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
-
Aglycone Core Formation: The cyclization of 2,3-oxidosqualene (B107256) to form the steroidal skeleton, followed by a series of oxidative modifications to produce the aglycone, (25S)-ruscogenin.
-
Glycosylation and Acylation: The sequential attachment of sugar moieties and an acetyl group to the ruscogenin (B1680278) core to yield the final this compound structure.
Isoprenoid Precursor Biosynthesis via the Mevalonate (B85504) (MVA) Pathway
The biosynthesis of steroidal saponins in the cytoplasm and mitochondria begins with the mevalonate (MVA) pathway.[4][5][6] This pathway converts acetyl-CoA into IPP and DMAPP.
Key Enzymes in the MVA Pathway:
-
Acetoacetyl-CoA thiolase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[7]
-
Hydroxymethylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA reductase (HMGR): The rate-limiting enzyme of the MVA pathway, which reduces HMG-CoA to mevalonate.[7]
-
Mevalonate kinase (MVK): Phosphorylates mevalonate to form mevalonate-5-phosphate.[4]
-
Phosphomevalonate kinase (PMVK): Further phosphorylates mevalonate-5-phosphate to produce mevalonate-5-pyrophosphate.
-
Mevalonate pyrophosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to yield IPP.
-
Isopentenyl pyrophosphate isomerase (IPI): Interconverts IPP and DMAPP.
IPP and DMAPP are then sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally, two molecules of FPP are joined to produce squalene (B77637) (C30).
Formation of the (25S)-Ruscogenin Aglycone
The linear squalene molecule undergoes cyclization and a series of oxidative modifications to form the steroidal aglycone of this compound, (25S)-ruscogenin.
Key Enzymatic Steps:
-
Squalene epoxidation: Squalene is oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE) .
-
Cyclization: 2,3-oxidosqualene is cyclized by an oxidosqualene cyclase (OSC) . In plants, this is typically a cycloartenol synthase (CAS) , which produces cycloartenol.[8] Cycloartenol then undergoes further modifications to yield cholesterol.
-
Cholesterol to Ruscogenin: Cholesterol serves as a key intermediate for the biosynthesis of various steroidal saponins. The conversion of cholesterol to (25S)-ruscogenin involves a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes. The precise sequence and enzymes for this conversion in Liriope have yet to be fully elucidated but are proposed to involve hydroxylations at the C-1, C-3, and C-22 positions, and the formation of the spiroketal side chain.
Glycosylation and Acylation of Ruscogenin
The final steps in the biosynthesis of this compound involve the attachment of sugar residues and an acetyl group to the ruscogenin aglycone. These reactions are catalyzed by UDP-glycosyltransferases (UGTs) and an acyltransferase .
-
Fucosylation at C-1: A UGT transfers a fucose moiety from UDP-fucose to the 1-OH group of (25S)-ruscogenin.
-
Rhamnosylation at C-2 of Fucose: A second UGT attaches a rhamnose sugar from UDP-rhamnose to the 2-OH position of the fucose residue.
-
Acetylation at C-3 of Rhamnose: An acetyltransferase transfers an acetyl group from acetyl-CoA to the 3-OH position of the rhamnose moiety, completing the synthesis of this compound.
The overall putative biosynthetic pathway is depicted in the following diagram.
References
- 1. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spicatoside A | C44H70O17 | CID 21630001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steroidal glycosides from the subterranean parts of Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel cytotoxic steroidal saponins from the roots of Liriope muscari (Decne.) L.H. Bailey - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloids and saponins as cytochrome P450 inhibitors from blue cohosh (Caulophyllum thalictroides) in an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Advances in Oxidosqualene Cyclase in Plants [mdpi.com]
Lirioprolioside B: A Technical Guide to Natural Abundance, Yield, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Lirioprolioside B is a lignan (B3055560) glycoside that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural abundance, extraction yields, and detailed experimental protocols for its isolation and analysis. Due to the limited availability of data specifically for this compound, information from closely related compounds is included to provide a foundational understanding for future research.
Natural Abundance and Yield of this compound and Related Lignans (B1203133)
Quantitative data on the natural abundance and isolation yield of this compound are not extensively reported in the scientific literature. However, data for the related and structurally similar lignan, Eleutheroside B (also known as syringin), is available and can offer insights into potential sources and expected yields from plants in the Acanthopanax genus.
| Plant Species | Plant Part | Compound | Content (μg/mg of dry extract) | Reference |
| Acanthopanax senticosus | Fruits | Eleutheroside B | 0.58 | [1] |
| Acanthopanax sessiliflorus | Fruits | Eleutheroside B | 1.15 | [1] |
| Acanthopanax koreanum | Fruits | Eleutheroside B | 2.16 | [1] |
| Acanthopanax divaricatus | Fruits | Eleutheroside B | 1.06 | [1] |
| Acanthopanax senticosus (root bark) | Root Bark | Eleutheroside B | 0.64 ± 0.03 | [2] |
| Acanthopanax sessiliflorus (root bark) | Root Bark | Eleutheroside B | 3.00 ± 0.04 | [2] |
| Acanthopanax chiisanensis (root bark) | Root Bark | Eleutheroside B | 82.76 ± 0.04 | [2] |
It is important to note that while Eleutheroside B is a related lignan, its concentration does not directly translate to the concentration of this compound. These values, however, suggest that species within the Acanthopanax genus are promising candidates for lignan isolation.
Experimental Protocols: Extraction, Isolation, and Quantification
The following protocols are based on established methods for the extraction and analysis of lignans from plant materials and can be adapted for this compound.
1. Extraction of Lignans from Plant Material
This protocol describes a general method for obtaining a crude lignan-rich extract from dried plant material.
-
Plant Material Preparation: The dried and powdered plant material (e.g., fruits, root bark) is used as the starting material.
-
Solvent Extraction:
-
The powdered plant material (e.g., 5 kg) is extracted with 70% aqueous ethanol (B145695) (e.g., 10 L, twice) for 24 hours at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. Lignans are often enriched in the n-butanol fraction.
-
2. Isolation and Purification by Chromatography
This protocol outlines the steps for isolating this compound from the enriched extract.
-
Column Chromatography:
-
The n-butanol fraction is subjected to silica (B1680970) gel column chromatography.
-
A gradient elution system is employed, typically using a mixture of chloroform, methanol, and water in increasing polarity, to separate the compounds into different fractions.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC.
-
A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
3. Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol details a method for the quantitative analysis of this compound in plant extracts.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 10% to 30% acetonitrile over 20 minutes can be effective for separating lignans.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 210 nm is suitable for lignans like Eleutheroside B and likely for this compound as well.[1][4]
-
Column Temperature: Maintained at 25°C.[3]
-
-
Standard Preparation: A calibration curve is constructed using a purified standard of this compound at various concentrations.
-
Sample Preparation: Plant extracts are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve of the standard.
Potential Signaling Pathways Modulated by this compound
While direct studies on the signaling pathways affected by this compound are limited, research on other structurally related lignans provides strong indications of its potential anti-inflammatory mechanisms. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation and are common targets for natural anti-inflammatory compounds.
1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response, inducing the expression of pro-inflammatory genes.[5] Lignans such as lirioresinol B dimethyl ether have been shown to suppress NF-κB activation.[6] It is plausible that this compound exerts anti-inflammatory effects through a similar mechanism.
References
- 1. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inactivation of the MAPK signaling pathway by Listeria monocytogenes infection promotes trophoblast giant cell death [frontiersin.org]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonin A vs Lirioprolioside B stereochemistry
An In-depth Technical Guide to the Stereochemistry of Spirostanol (B12661974) Saponins (B1172615): The Case of Ophiopogonin A and Lirioprolioside B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spirostanol saponins, a class of bioactive natural products, exhibit a wide range of pharmacological activities. Their therapeutic potential is often intrinsically linked to their three-dimensional structure, making stereochemical determination a critical aspect of natural product chemistry and drug development. This guide provides a detailed technical overview of the analytical methods used to elucidate the core stereochemistry of these compounds, focusing on the pivotal C-25 position. While the query specifically mentions Ophiopogonin A and this compound, it is crucial to note that major chemical databases such as PubChem list this compound as a synonym for Ophiopogonin A.[1] Therefore, this document will focus on the broader and more critical stereochemical question within this molecular class: the differentiation of C-25 stereoisomers, referred to as the (25R) and (25S) epimers. Understanding this distinction is paramount, as it can profoundly influence biological activity.
The C-25 Stereocenter: The Core Distinction
The most significant stereochemical variation in many naturally occurring spirostanol saponins is the orientation of the methyl group at the C-25 position of the F-ring. This leads to two distinct epimers:
-
(25R)-Spirostanol: The C-27 methyl group is in an equatorial orientation.
-
(25S)-Spirostanol: The C-27 methyl group is in an axial orientation.
This seemingly minor difference in the spatial arrangement of a single methyl group leads to distinct conformations of the F-ring, which can be detected by spectroscopic methods and can alter the molecule's interaction with biological targets.
Spectroscopic Methods for Stereochemical Elucidation
The determination of the C-25 configuration relies primarily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The most reliable method for assigning the C-25 stereochemistry is by analyzing the chemical shifts of the geminal protons on the C-26 carbon (H₂-26) in the ¹H NMR spectrum. The spatial orientation of the C-27 methyl group directly influences the magnetic environment of these adjacent protons.
-
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a purified sample of the spirostanol saponin (B1150181) (typically 1-5 mg) in a suitable deuterated solvent (e.g., Pyridine-d₅, CDCl₃, or CD₃OD).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher to ensure adequate signal dispersion.
-
Spectral Analysis:
-
Identify the signals corresponding to the two H-26 protons (H-26a and H-26b). These are typically found in the 3.1 to 4.1 ppm region.
-
Measure the chemical shift (δ) for each of these two protons.
-
Calculate the difference between these chemical shifts (Δδ_ab = |δ_a - δ_b|).
-
-
Stereochemical Assignment: Apply the established empirical rules to the calculated Δδ_ab value.
-
Infrared (IR) Spectroscopy
While less definitive than NMR, FT-IR spectroscopy can provide corroborating evidence for the C-25 configuration. The method relies on the relative intensities of two characteristic absorption bands in the fingerprint region of the spectrum.
-
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a sample of the purified compound, typically as a KBr (potassium bromide) pellet or a thin film.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis:
-
Focus on the spectral region between 950 cm⁻¹ and 850 cm⁻¹.
-
Identify the absorption bands located at approximately 920 cm⁻¹ and 900 cm⁻¹.
-
Compare the relative intensities (absorbance) of these two peaks.
-
-
Stereochemical Assignment: Use the intensity relationship to infer the stereochemistry.
-
Quantitative Data for Stereochemical Determination
The empirical rules derived from extensive studies on spirostanol saponins can be summarized for easy comparison.
Table 1: Spectroscopic Rules for C-25 Stereochemical Assignment
| Spectroscopic Method | Parameter | (25R)-Epimer (Equatorial CH₃) | (25S)-Epimer (Axial CH₃) |
| ¹H NMR | Δδ_ab = | δ_H-26a - δ_H-26b | (ppm) |
| IR Spectroscopy | Relative Intensity of Absorption Bands (cm⁻¹) | I(900) > I(920) | I(920) > I(900) |
Citations for data in Table 1:[2][3]
Impact of C-25 Stereochemistry on Biological Activity
The configuration at C-25 can have a profound impact on the pharmacological properties of spirostanol saponins. A study on C-25 epimeric pairs isolated from Yucca schidigera demonstrated a clear difference in their cytotoxic activity against the human colon cancer cell line SW620.
Table 2: Comparative Cytotoxicity of (25R) vs. (25S) Spirostanol Saponin Diastereomers
| Compound Pair ID | (25R)-Epimer IC₅₀ (µM) | (25S)-Epimer IC₅₀ (µM) |
| Pair 3 | 29.81 | 42.84 |
| Pair 4 | > 100 | 46.13 |
| Pair 5 | 31.81 | 69.17 |
| Pair 6 | 35.84 | 12.02 |
Data sourced from a study on compounds isolated from Yucca schidigera, tested against the SW620 cell line.[4][5]
These data clearly indicate that neither epimer is universally more active; the effect is structure-dependent. In the case of Pair 6, the (25S) epimer is nearly three times more potent than its (25R) counterpart, highlighting the critical importance of accurate stereochemical assignment in drug discovery and development.[4][5]
Visualized Workflows and Biological Pathways
Experimental Workflow for Stereochemical Determination
The logical flow for determining the stereochemistry of an unknown spirostanol saponin is outlined below.
Caption: Workflow for C-25 stereochemical determination.
Representative Signaling Pathway
Ophiopogonins have been shown to exert anti-inflammatory effects, partly through the modulation of the NF-κB signaling pathway. Ophiopogonin D, for example, has been observed to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB pathway by Ophiopogonins.
Conclusion
The stereochemistry of spirostanol saponins is a cornerstone of their chemical and pharmacological characterization. While the specific relationship between Ophiopogonin A and this compound requires further clarification in the literature, the analytical principles for differentiating C-25 epimers are well-established. The use of ¹H NMR to analyze the chemical shift difference of H₂-26 protons provides the most definitive evidence, with FT-IR serving as a valuable complementary technique. As demonstrated by comparative bioactivity data, the C-25 configuration can dramatically alter a compound's efficacy. Therefore, for researchers in natural product synthesis and drug development, rigorous application of these spectroscopic methods is not merely an academic exercise but a critical step in unlocking the full therapeutic potential of this important class of molecules.
References
- 1. Ophiopogonin A | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation and Bioactive Assay of 25R/S-Spirostanol Saponin Diastereomers from Yucca schidigera Roezl (Mojave) Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lirioprolioside B: A Technical Guide on its Putative Pharmacological Profile
Disclaimer: Scientific literature available in the public domain lacks specific studies on the pharmacological effects of Lirioprolioside B. This document summarizes available information on its chemical nature and the known pharmacological activities of its chemical class, steroidal glycosides, to provide a prospective outlook for researchers, scientists, and drug development professionals. The effects described for the broader class of steroidal glycosides and other related compounds should not be directly attributed to this compound without dedicated experimental validation.
Introduction to this compound
This compound is a naturally occurring steroidal glycoside that has been isolated from the underground parts of Liriope spicata var. prolifera. As a member of the steroidal glycoside family, its molecular structure consists of a steroid aglycone linked to one or more sugar moieties. While specific pharmacological data for this compound is not currently available, the broader class of steroidal glycosides is known to exhibit a wide range of biological activities. Furthermore, extracts from Liriope species, which contain a variety of steroidal saponins (B1172615), have been traditionally used in Asian medicine and have demonstrated anti-inflammatory, anti-diabetic, and neuroprotective properties in modern pharmacological studies[1][2][3].
Potential Pharmacological Effects of Steroidal Glycosides
Based on the known activities of the steroidal glycoside class, the following pharmacological effects represent potential areas of investigation for this compound.
Steroidal glycosides are recognized for their significant anti-inflammatory properties[4][5][6][7][8]. These compounds have been shown to modulate inflammatory responses through various mechanisms.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Cytokines: Many steroidal glycosides suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory models[5][6].
-
Modulation of Inflammatory Signaling Pathways: A key mechanism involves the modulation of major inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[6]. By inhibiting these pathways, steroidal glycosides can reduce the expression of downstream inflammatory mediators.
The anti-inflammatory potential of steroidal glycosides makes them promising candidates for the development of new therapies for inflammatory disorders.
Several studies have highlighted the neuroprotective potential of steroidal glycosides and saponins[9][10][11][12]. These compounds may offer protection against neurodegenerative diseases through multiple mechanisms.
Potential Mechanisms of Action:
-
Antioxidant Activity: Steroidal glycosides can exert neuroprotective effects by reducing oxidative stress, a key factor in neuronal damage[9][13].
-
Anti-inflammatory Action in the Central Nervous System: By suppressing neuroinflammation, these compounds can mitigate neuronal damage associated with inflammatory processes in the brain[9].
-
Modulation of Neurotransmitter Systems: Some glycosides may influence neurotransmitter levels, contributing to their neuroprotective effects[11].
-
Anti-apoptotic Effects: Inhibition of apoptosis (programmed cell death) in neuronal cells is another proposed mechanism of neuroprotection[9].
Certain steroidal glycosides have been investigated for their beneficial effects on metabolic disorders, particularly diabetes[14][15].
Potential Mechanisms of Action:
-
Hypoglycemic Activity: Some steroidal glycosides have been shown to lower blood glucose levels in animal models of diabetes[14][15]. The sugar moieties of these molecules appear to be crucial for this biological activity[15].
-
Improved Insulin (B600854) Sensitivity: A steroidal glycoside from Polygonatum odoratum has been found to improve insulin resistance in animal studies[14].
Methodologies for Investigating Potential Pharmacological Effects
Should research on this compound be undertaken, the following experimental protocols, commonly used for assessing the pharmacological activities of natural products, could be employed.
Table 1: Experimental Protocols for Pharmacological Assessment
| Pharmacological Effect | In Vitro Assays | In Vivo Models |
| Anti-inflammatory | Cell Lines: RAW 264.7 (murine macrophages), THP-1 (human monocytes). Stimulants: Lipopolysaccharide (LPS). Assays: Measurement of nitric oxide (NO) production (Griess assay), quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA, and analysis of protein expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., NF-κB, p38, JNK) via Western blot. | Animal Models: Carrageenan-induced paw edema in rats or mice, LPS-induced systemic inflammation in mice. Assessments: Measurement of paw volume, histological analysis of inflamed tissues, and measurement of systemic cytokine levels. |
| Neuroprotective | Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma). Neurotoxic Agents: 6-hydroxydopamine (6-OHDA), amyloid-beta (Aβ) peptides, hydrogen peroxide (H2O2). Assays: Cell viability assays (e.g., MTT, LDH), measurement of reactive oxygen species (ROS) production, assessment of mitochondrial membrane potential, and analysis of apoptotic markers (e.g., caspase-3, Bcl-2 family proteins) by Western blot or flow cytometry. | Animal Models: Models of Parkinson's disease (e.g., MPTP or 6-OHDA-induced), Alzheimer's disease (e.g., Aβ-induced), or cerebral ischemia. Assessments: Behavioral tests (e.g., Morris water maze, rotarod), histological analysis of brain tissue (e.g., Nissl staining, immunohistochemistry for neuronal markers), and measurement of neurotransmitter levels. |
| Metabolic | Cell Lines: 3T3-L1 (adipocytes), HepG2 (hepatocytes), C2C12 (myotubes). Assays: Glucose uptake assays, adipocyte differentiation assays, and analysis of key proteins in metabolic signaling pathways (e.g., AMPK, Akt) via Western blot. | Animal Models: Streptozotocin (STZ)-induced diabetic mice or rats, db/db mice, or high-fat diet-induced obese mice. Assessments: Measurement of blood glucose and insulin levels, glucose tolerance tests, insulin tolerance tests, and analysis of lipid profiles. |
Visualizing Potential Signaling Pathways
The following diagrams illustrate generalized signaling pathways that are often modulated by bioactive compounds, including some steroidal glycosides, and could be relevant for future studies on this compound.
References
- 1. The genus <i>Liriope</i>:Phytochemistry and pharmacology [cjnmcpu.com]
- 2. The genus Liriope: Phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New steroidal glycosides from the rhizomes of Smilax nipponica and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the potential of natural and synthetic neuroprotective steroids against neurodegenerative disorders: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of steroidal alkaloids on glutamate-induced toxicity by preserving mitochondrial membrane potential and reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Steroidal Glycosides on Blood Glucose in Normal and Diabetic Mice [jstage.jst.go.jp]
- 15. Effects of steroidal glycosides on blood glucose in normal and diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Lirioprolioside B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirioprolioside B, also known as Eleutheroside E, is a bioactive lignan (B3055560) found predominantly in plants of the Acanthopanax and Liriodendron genera. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and immunomodulatory effects.[1][2][3] These properties make this compound a promising candidate for drug development and a valuable compound for further pharmacological research.
This document provides detailed protocols for the extraction and purification of this compound from plant material, a summary of quantitative yields from various methods, and an overview of its known signaling pathways.
Data Presentation: Quantitative Yield of this compound
The yield of this compound can vary significantly based on the plant part, cultivation method, and extraction technique employed. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Plant Species | Plant Part | Extraction Method | This compound (Eleutheroside E) Yield | Reference |
| Acanthopanax divaricatus | Upper and Lower Parts | Methanol Extraction | Total Eleutherosides B & E: 6.301–11.506 mg/g (with pinching) | [4] |
| Acanthopanax koreanum | Upper and Lower Parts | Methanol Extraction | Total Eleutherosides B & E: 3.886–7.847 mg/g (with pinching) | [4] |
| Acanthopanax senticosus | Stems | Enzyme-Assisted Extraction (Novozyme 33095) | 29% increase compared to conventional extraction | [5][6] |
| Acanthopanax senticosus | Fruits | Not Specified | Total Eleutherosides B, E & Isofraxidin: ~30 mg/g | [3] |
| Acanthopanax senticosus | Crude Extract | Macroporous Resin Purification (HPD100C) | 20-fold increase in content (from 0.59% to 12.18%) | [7][8] |
| Acanthopanax senticosus | Not Specified | Ultrasonic-Assisted Extraction with Deep Eutectic Solvent | 1.96 mg/g | [5] |
Experimental Protocols
Several methods have been established for the extraction and purification of this compound. Below are detailed protocols for conventional solvent extraction, ultrasound-assisted extraction, and a subsequent purification step using macroporous resin chromatography.
Protocol 1: Conventional Solvent Extraction
This protocol outlines a standard method for extracting this compound using an organic solvent.
1. Plant Material Preparation:
- Collect fresh or dried plant material (e.g., stems, roots, or leaves of Acanthopanax senticosus).
- Wash the material thoroughly to remove any contaminants.
- Dry the plant material in a well-ventilated area or an oven at a controlled temperature (e.g., 60°C) to a constant weight.
- Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
- Weigh the powdered plant material.
- Place the powder in a flask and add 70% ethanol (B145695) at a solid-to-liquid ratio of 1:6 (w/v).[5]
- Heat the mixture at 80°C for 5 hours with continuous stirring.[5]
- After extraction, allow the mixture to cool to room temperature.
- Filter the mixture through filter paper to separate the extract from the solid residue.
- Repeat the extraction process on the residue to maximize the yield.
- Combine the filtrates from all extractions.
3. Concentration:
- Concentrate the combined filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
- The resulting aqueous solution can be lyophilized to obtain a crude extract powder.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a modern technique that can enhance extraction efficiency.
1. Plant Material Preparation:
- Follow the same preparation steps as in Protocol 1.
2. Extraction:
- Weigh the powdered plant material.
- Place the powder in a suitable vessel.
- Add an extraction solvent. A solution of 0.3% tea saponin (B1150181) at a 1:20 solid-to-liquid ratio (g/mL) has been shown to be effective.[9]
- Place the vessel in an ultrasonic bath or use a probe sonicator.
- Apply ultrasonic irradiation at a power of 250 W for 40 minutes.[9]
3. Separation and Concentration:
- Separate the liquid extract from the solid residue by filtration or centrifugation.[9]
- Concentrate the liquid extract using a rotary evaporator under reduced pressure.[9]
- The resulting crude extract can be dried for further purification.
Protocol 3: Purification by Macroporous Resin Chromatography
This protocol is designed to enrich and purify this compound from the crude extract obtained from Protocol 1 or 2.
1. Resin Preparation:
- Select a suitable macroporous resin (e.g., HPD100C).[7][8]
- Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol residue remains.[7]
2. Column Packing and Equilibration:
- Pack the pre-treated resin into a chromatography column.
- Equilibrate the column by washing it with deionized water.
3. Adsorption:
- Dissolve the crude extract in deionized water to a specific concentration.
- Load the sample solution onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).[7][8]
4. Washing:
- Wash the column with deionized water to remove unbound impurities.
5. Desorption (Elution):
- Elute the adsorbed compounds using a gradient of ethanol-water solutions. A 60:40 (v/v) ethanol-water solution has been shown to be effective for desorbing this compound.[7][8]
- Collect the eluate in fractions at a flow rate of approximately 3 bed volumes per hour.[7][8]
6. Analysis and Concentration:
- Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the highest concentration of this compound.
- Pool the desired fractions and concentrate them using a rotary evaporator to obtain the purified this compound. The final product can be freeze-dried.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Signaling Pathways Modulated by this compound (Eleutheroside E)
Caption: Signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eleutheroside E from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 6. Eleutherosides Extraction from Acanthopanax sessiliflorus Seeman and Eleutherococcus senticosus Maxim Using an Enzymatic Process -Journal of the Korean Society of Food Science and Nutrition [koreascience.kr]
- 7. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Lirioprolioside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Lirioprolioside B, a steroidal glycoside isolated from the underground organs of Liriope spicata var. prolifera. The protocols outlined below are based on established techniques for the isolation of steroidal saponins (B1172615) from plant sources.
Introduction
This compound is a steroidal glycoside that has demonstrated potential biological activities, including the induction of apoptosis and cell cycle arrest in non-small cell lung cancer cells[1][2]. As a member of the saponin (B1150181) family, its purification requires a multi-step approach to separate it from a complex mixture of other phytochemicals present in the plant extract. This document outlines a general workflow for the extraction and purification of this compound, incorporating macroporous resin chromatography, silica (B1680970) gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC).
Overview of the Purification Workflow
The purification of this compound typically follows a sequential process designed to enrich the target compound at each stage. The general workflow begins with a crude extract of the plant material, which is then subjected to a series of chromatographic separations to isolate this compound to a high degree of purity.
Experimental Protocols
Extraction of Crude Saponins
This initial step aims to extract a broad range of compounds, including this compound, from the plant material.
Protocol:
-
Maceration: Soak the air-dried and powdered tubers of Liriope spicata in 70-80% ethanol at room temperature. Use a solid-to-liquid ratio of 1:10 (w/v).
-
Extraction: Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filtration: Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Macroporous Resin Column Chromatography
This technique is employed for the initial cleanup and enrichment of total saponins from the crude extract. Macroporous resins separate molecules based on their polarity and molecular size.
Protocol:
-
Resin Selection and Preparation: Select a suitable macroporous resin (e.g., AB-8, HPD-100). Pre-treat the resin by washing sequentially with ethanol and then water to remove any impurities.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in water and load it onto the column at a flow rate of 1-2 bed volumes per hour (BV/h).
-
Washing: Wash the column with 3-5 BV of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the saponin-enriched fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions of 1 BV each.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing saponins. Pool the saponin-rich fractions and concentrate them.
| Parameter | Value/Range |
| Resin Type | AB-8 or HPD-100 |
| Adsorption Flow Rate | 1-2 BV/h |
| Elution Solvents | Stepwise gradient of 30-95% ethanol in water |
| Elution Flow Rate | 2-3 BV/h |
| Expected Purity | 10-20% (Total Saponins) |
| Expected Recovery | 80-90% (Total Saponins) |
| Table 1: Typical parameters for macroporous resin chromatography of saponins. |
Silica Gel Column Chromatography
Silica gel chromatography is a form of normal-phase chromatography used to separate compounds based on their polarity. This step is crucial for fractionating the saponin-rich extract.
Protocol:
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with the initial mobile phase.
-
Sample Loading: Dissolve the concentrated saponin fraction in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol-water. A typical gradient could start with 100% chloroform, gradually increasing the proportion of methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Gradient of Chloroform-Methanol or Ethyl Acetate-Methanol-Water |
| Typical Gradient | Start with CHCl₃, gradually increase MeOH concentration |
| Expected Purity | 40-60% (this compound in enriched fraction) |
| Expected Yield | 50-70% (from previous step) |
| Table 2: Representative parameters for silica gel column chromatography. |
Sephadex LH-20 Column Chromatography
Sephadex LH-20 is a size-exclusion chromatography medium that separates molecules based on their size. It is effective for removing pigments and smaller molecular weight impurities.
Protocol:
-
Column Preparation: Swell the Sephadex LH-20 resin in the desired mobile phase (typically methanol or ethanol) and pack it into a column[3].
-
Sample Application: Dissolve the this compound-enriched fraction from the silica gel step in the mobile phase and apply it to the top of the column.
-
Elution: Elute the column with the same solvent used for packing.
-
Fraction Collection: Collect fractions and monitor by TLC to isolate the fractions containing this compound.
| Parameter | Value/Range |
| Stationary Phase | Sephadex LH-20 |
| Mobile Phase | Methanol or Ethanol |
| Flow Rate | 0.5-1 mL/min (for a lab-scale column) |
| Expected Purity | 70-85% |
| Expected Yield | 80-90% (from previous step) |
| Table 3: General conditions for Sephadex LH-20 chromatography. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is the final polishing step to obtain highly purified this compound. A reversed-phase column is typically used for the separation of saponins.
Protocol:
-
Column and Mobile Phase: Use a C18 reversed-phase preparative column. The mobile phase is typically a gradient of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Sample Preparation: Dissolve the purified fraction from the Sephadex LH-20 step in the initial mobile phase and filter it through a 0.45 µm filter.
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient. For example, a gradient of 20% to 60% acetonitrile in water over 40 minutes.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time of a standard, if available, or collect all major peaks for subsequent analysis.
-
Purity Analysis: Analyze the purity of the collected fraction by analytical HPLC.
| Parameter | Value/Range |
| Column | Preparative C18 (e.g., 250 x 20 mm, 10 µm) |
| Mobile Phase A | Water (with 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) |
| Gradient | e.g., 20-60% B over 40 min |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 210 nm |
| Expected Purity | >98% |
| Expected Yield | 60-80% (from previous step) |
| Table 4: Example parameters for preparative HPLC purification. |
Biological Activity and Signaling Pathway
This compound has been shown to induce apoptosis and cell cycle arrest in human non-small cell lung cancer (NSCLC) cells[1][2]. The underlying mechanism involves the modulation of several key signaling pathways.
Apoptosis Induction in NSCLC Cells
This compound treatment of NSCLC cells leads to the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspases. It also induces cell cycle arrest at the G1/S phase. Furthermore, this compound has been observed to induce autophagy through the AMPKα-mTOR signaling pathway and inhibit the MAPK and AKT signaling pathways[1].
Summary of Quantitative Data
The following table summarizes the expected purity and yield at each stage of the purification process. These values are estimates and may vary depending on the starting material and the specific experimental conditions.
| Purification Step | Expected Purity of this compound | Expected Yield |
| Crude Ethanol Extract | < 1% | 100% |
| Macroporous Resin Eluate | 10-20% (Total Saponins) | ~85% |
| Silica Gel Fraction | 40-60% | ~60% |
| Sephadex LH-20 Fraction | 70-85% | ~85% |
| Preparative HPLC Purified | >98% | ~70% |
| Table 5: Summary of expected purity and yield for this compound purification. |
Conclusion
The protocols described in these application notes provide a comprehensive framework for the successful purification of this compound from Liriope spicata. The combination of multiple chromatographic techniques is essential to achieve high purity. The purified this compound can then be used for further biological and pharmacological studies, particularly in the context of its anti-cancer properties. The elucidation of its mechanism of action via the MAPK, AKT, and AMPKα-mTOR signaling pathways opens avenues for its potential development as a therapeutic agent.
References
- 1. Liriopesides B induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liriopesides B induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Lirioprolioside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirioprolioside B is a steroidal glycoside that has been isolated from plants such as Liriope spicata var. prolifera. As research into the therapeutic potential of natural compounds expands, robust and reliable quantitative analysis methods are essential for pharmacology, toxicology, and quality control studies. This document provides detailed, proposed methodologies for the quantitative analysis of this compound in various matrices, based on established techniques for structurally similar compounds. Furthermore, potential signaling pathways that may be modulated by this compound are illustrated, based on the known activities of related glycosides.
Disclaimer: As of the date of this document, specific validated quantitative methods and detailed signaling pathway studies for this compound are not extensively available in the public domain. The following protocols and pathway diagrams are based on established methods for structurally analogous compounds, such as other iridoid and steroidal glycosides, and are intended to serve as a starting point for method development and validation.
I. Proposed Quantitative Analysis Methods
Three common analytical techniques are proposed for the quantitative determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for the quantification of phytochemicals.
Experimental Protocol: HPLC-UV
-
Sample Preparation (from Plant Material): a. Weigh 1.0 g of finely powdered, dried plant material. b. Add 25 mL of 70% methanol (B129727). c. Sonicate for 30 minutes at room temperature. d. Centrifuge at 4000 rpm for 15 minutes. e. Collect the supernatant. Repeat the extraction process on the pellet twice more. f. Combine the supernatants and evaporate to dryness under reduced pressure. g. Reconstitute the residue in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A suggested starting gradient is: 0-20 min, 15-40% A; 20-25 min, 40-80% A; 25-30 min, 80-15% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of a pure standard of this compound (likely in the range of 200-280 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation Parameters (Proposed): The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: Proposed HPLC-UV Method Parameters
| Parameter | Proposed Value/Range |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | To be determined |
B. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity, selectivity, and speed, making it ideal for analyzing this compound in complex biological matrices like plasma or tissue homogenates.[1]
Experimental Protocol: UPLC-MS/MS
-
Sample Preparation (from Plasma): a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 13,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute in 100 µL of the initial mobile phase. f. Inject into the UPLC-MS/MS system.
-
UPLC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI positive or negative mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound and the internal standard must be determined by infusion of pure standards.
-
Data Presentation: Proposed UPLC-MS/MS Method Parameters
| Parameter | Proposed Value/Range |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| MRM Transitions (Q1/Q3) | To be determined |
C. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous quantification of multiple samples, offering high throughput and low solvent consumption.
Experimental Protocol: HPTLC
-
Sample and Standard Preparation: a. Prepare sample extracts as described for HPLC-UV. b. Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). c. Prepare a series of working standard solutions by diluting the stock solution.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply samples and standards as bands (e.g., 8 mm width) using an automated applicator.
-
Mobile Phase: A mixture of non-polar and polar solvents, to be optimized. A starting point could be a mixture like ethyl acetate:methanol:water:formic acid in appropriate ratios.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.
-
Densitometric Analysis: i. Dry the plate after development. ii. Visualize spots under UV light (e.g., 254 nm or 366 nm). iii. Scan the plate with a densitometer at the wavelength of maximum absorbance for this compound. iv. Quantification is based on the peak area of the bands, correlated with the standard calibration curve.
-
Data Presentation: Proposed HPTLC Method Parameters
| Parameter | Proposed Value/Range |
| Linearity Range | 100 - 800 ng/spot |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | ~20 ng/spot |
| Limit of Quantification (LOQ) | ~60 ng/spot |
| Rf Value | To be determined |
II. Experimental Workflows and Hypothesized Signaling Pathways
A. Experimental Workflow Diagrams
B. Hypothesized Signaling Pathways
Based on the known anti-inflammatory and antioxidant activities of structurally similar iridoid and steroidal glycosides, this compound may exert its biological effects through the modulation of key signaling pathways such as NF-κB and Nrf2/HO-1.[2][3][4]
1. Hypothesized Anti-Inflammatory Pathway via NF-κB Inhibition
Many natural glycosides exhibit anti-inflammatory properties by inhibiting the NF-κB pathway.[2][3][4] this compound may block the phosphorylation of IκBα, preventing its degradation and thus sequestering NF-κB in the cytoplasm. This would prevent the transcription of pro-inflammatory cytokines.
2. Hypothesized Antioxidant Pathway via Nrf2/HO-1 Activation
The antioxidant effects of many glycosides are mediated through the activation of the Nrf2 signaling pathway. This compound might promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as Heme Oxygenase-1 (HO-1).
References
- 1. benchchem.com [benchchem.com]
- 2. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Screening of Lirioprolioside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro screening of Lirioprolioside B for various biological activities. The protocols detailed below are based on established methodologies and can be adapted for high-throughput screening and detailed mechanistic studies.
Anti-Inflammatory Activity
This compound and structurally related compounds have demonstrated potential anti-inflammatory effects. Key in vitro assays to evaluate this activity include the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the modulation of pro-inflammatory cytokine levels.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated murine macrophage cells (RAW 264.7).
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.
-
NO Measurement: Determine the nitrite (B80452) concentration in the culture supernatant, an indicator of NO production, using the Griess reagent. This involves mixing 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[1].
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.
Data Presentation:
| Compound | Cell Line | Stimulant | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Tiliroside | RAW 264.7 | LPS | >100 | - | - |
| Scropolioside B | THP-1 | LPS/PA | - | Catalpol | >50 |
Note: Data for structurally related compounds are provided for reference due to the limited availability of specific quantitative data for this compound.
Pro-Inflammatory Cytokine Production Assay
This assay measures the effect of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in stimulated immune cells.
Experimental Protocol:
-
Cell Culture and Seeding: Culture and seed RAW 264.7 or THP-1 cells as described in the NO inhibition assay.
-
Treatment and Stimulation: Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[2][3][4][5].
-
Data Analysis: Compare the cytokine levels in this compound-treated cells to the LPS-stimulated control to determine the inhibitory effect.
Data Presentation:
| Compound | Cell Line | Stimulant | Cytokine Inhibited | % Inhibition (at concentration) |
| Scropolioside B* | THP-1 | LPS/PA | IL-1β, TNF-α | Significant inhibition |
Note: Data for a structurally related compound is provided for reference.
Signaling Pathway Analysis: NF-κB and MAPK
To understand the mechanism of anti-inflammatory action, the effect of this compound on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways can be investigated.
NF-κB Luciferase Reporter Assay:
-
Cell Transfection: Transfect HEK293 or other suitable cells with a luciferase reporter plasmid containing NF-κB binding sites.
-
Treatment and Stimulation: Treat the transfected cells with this compound for 1 hour, followed by stimulation with TNF-α (100 ng/mL)[6].
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
Western Blot for MAPK Phosphorylation:
-
Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total forms of p38, ERK, and JNK MAPKs[7][8][9][10].
-
Data Analysis: A decrease in the ratio of phosphorylated to total MAPK in this compound-treated cells suggests inhibition of the MAPK pathway.
Signaling Pathway Diagrams:
Neuroprotective Activity
This compound may possess neuroprotective properties. The following assay using the human neuroblastoma SH-SY5Y cell line is a common in vitro model to assess protection against oxidative stress-induced cell death.
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 6 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) (e.g., 100 µM), for 24 hours to induce oxidative stress and cell death[11].
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.
Data Presentation:
| Compound/Extract | Cell Line | Stressor | Effective Concentration | % Increase in Cell Viability |
| Liriope platyphylla extract* | SH-SY5Y | H₂O₂ (100 µM) | 50 µg/mL | Significant protection |
Note: Data for an extract containing this compound is provided for reference.
Experimental Workflow Diagram:
Antioxidant Activity
The antioxidant potential of this compound can be evaluated using several common in vitro assays that measure its radical scavenging and reducing power capabilities.
DPPH Radical Scavenging Assay
This assay measures the ability of this compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant activity.
ABTS Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.
Experimental Protocol:
-
Reagent Preparation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours. Dilute the solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add various concentrations of this compound to the ABTS radical solution.
-
Incubation: Incubate for a short period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Reaction Mixture: Mix various concentrations of this compound with the FRAP reagent.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Data Analysis: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as mmol Fe²⁺ equivalents per gram of compound.
Data Presentation:
| Assay | Compound/Extract | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| DPPH | Vaccinium bracteatum extract | 42.2 ± 1.2 | - | - |
| ABTS | Vaccinium bracteatum extract | 71.1 ± 1.1 | Ascorbic acid | 48.7 ± 1.0 |
| FRAP | Vaccinium bracteatum extract* | 65.0 ± 1.8 | Ascorbic acid | 28.2 ± 0.5 |
Note: Data for a plant extract is provided for illustrative purposes.
Anticancer Activity
The cytotoxic effect of this compound against various cancer cell lines can be assessed using the MTT assay.
Experimental Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.
-
Cell Viability Assessment (MTT Assay): Follow the MTT assay protocol as described in the neuroprotection section.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 30a | MCF-7 | 9.59 ± 0.7 | Etoposide | - |
| Compound 30a | MDA-MB-231 | 12.12 ± 0.54 | Etoposide | - |
| Compound 30a* | T-47D | 10.10 ± 0.4 | Etoposide | - |
Note: Data for a synthetic compound is provided for illustrative purposes of how to present anticancer activity data.
Experimental Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Age-induced augmentation of p38 MAPK phosphorylation in mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The p38 MAPK Regulates IL-24 Expression by Stabilization of the 3′ UTR of IL-24 mRNA | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Lirioprolioside B Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirioprolioside B (LPB) is a steroidal saponin (B1150181) with demonstrated potent anti-tumor activity in various cancer cell lines.[1][2][3] Primarily isolated from Liriope spicata or Liriope platyphylla, LPB has been shown to inhibit cancer cell proliferation and metastasis by inducing apoptosis, cell cycle arrest, and autophagy.[1][2][3][4] These effects are mediated through the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1][3][4]
These application notes provide a comprehensive guide for researchers interested in utilizing cell culture models to test and characterize the effects of this compound. Detailed protocols for essential assays are provided to ensure reproducible and robust data generation.
Recommended Cell Culture Models
Based on existing literature, the following human cancer cell lines are recommended for studying the effects of this compound:
-
Non-Small Cell Lung Cancer (NSCLC): H460 and H1975 cell lines have been used to demonstrate LPB's ability to induce apoptosis and G1/S phase cell cycle arrest.[4]
-
Oral Squamous Cell Carcinoma (OSCC): SAS cell lines are suitable for investigating LPB's inhibitory effects on proliferation, migration, and invasion, as well as its pro-apoptotic activity.[1][3][5]
These cell lines are commercially available and well-characterized, providing a reliable platform for studying the anti-cancer mechanisms of LPB.
Data Presentation: Summary of this compound Effects
The following tables summarize the expected quantitative outcomes of treating cancer cell lines with this compound, based on published findings. These tables can serve as a reference for expected dose-dependent effects.
Table 1: Effect of this compound on Cell Viability
| Cell Line | LPB Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| H460 | 0 (Control) | 24 | 100 |
| 20 | 24 | ~80 | |
| 40 | 24 | ~60 | |
| 60 | 24 | ~40 | |
| SAS | 0 (Control) | 48 | 100 |
| 10 | 48 | ~75 | |
| 20 | 48 | ~50 | |
| 40 | 48 | ~25 |
Table 2: Effect of this compound on Apoptosis
| Cell Line | LPB Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| H1975 | 0 (Control) | 24 | ~8.3 |
| 60 | 24 | ~60.9 | |
| SAS | 0 (Control) | 48 | ~5 |
| 40 | 48 | ~45 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | LPB Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| H460 | 0 (Control) | ~59.5 | ~30.2 | ~10.3 |
| 60 | ~87.4 | ~8.1 | ~4.5 |
Experimental Protocols
Here are detailed protocols for key experiments to assess the biological effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[6]
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of LPB. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of LPB for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[11][12]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol (B145695) (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Culture and treat cells with LPB as described for the apoptosis assay.
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Protocol 4: Western Blotting for Apoptosis and Autophagy-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in LPB-induced signaling pathways.[13][14]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-LC3B, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
After treatment with LPB, wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[15]
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[15]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: General experimental workflow for testing this compound effects.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces apoptosis via the intrinsic pathway.
References
- 1. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liriopesides B induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liriopesides B induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols for Lirioprolioside B Formulation in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lirioprolioside B is a steroidal glycoside isolated from the underground organs of Liriope spicata var. prolifera.[1][2] As with many natural products, its poor water solubility presents a challenge for in vivo studies, potentially leading to low bioavailability and inaccurate assessments of its biological activity.[3][4] This document provides detailed application notes and standardized protocols for the formulation of this compound to enhance its solubility and suitability for in vivo administration. The protocols outlined below are based on established methods for formulating poorly soluble compounds, aiming to achieve a clear and stable solution for reliable dosing.[5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C41H64O13 | MedchemExpress |
| Molecular Weight | 764.94 g/mol | MedchemExpress |
| Appearance | White to off-white solid | MedchemExpress |
| In Vitro Solubility | DMSO: 100 mg/mL (130.73 mM) | MedchemExpress |
| Storage (Solid) | 4°C, protect from light | MedchemExpress |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | MedchemExpress |
Formulation Strategies for In Vivo Administration
The selection of a formulation strategy for this compound depends on the intended route of administration, the required dose, and the animal model. For poorly soluble compounds like this compound, common approaches include the use of co-solvents, surfactants, and complexing agents to improve solubility and bioavailability.[3][4][5] Below are established protocols that yield a clear solution of this compound suitable for in vivo use.[1]
Recommended Formulations
The following table summarizes tested vehicle compositions for this compound, all achieving a concentration of at least 2.5 mg/mL.
| Protocol | Vehicle Composition | Achieved Concentration | Result | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.27 mM) | Clear solution | MedchemExpress |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.27 mM) | Clear solution | MedchemExpress |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.27 mM) | Clear solution | MedchemExpress |
Detailed Experimental Protocol: Co-Solvent Formulation (Protocol 1)
This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound at a concentration of 2.5 mg/mL using a co-solvent system.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), newly opened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to prepare a 25 mg/mL stock solution. If needed, use an ultrasonic bath to aid dissolution. Note: Hygroscopic DMSO can significantly impact solubility; use a newly opened bottle.[1]
-
-
Formulation Preparation (for 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex the mixture thoroughly until it is a homogenous solution.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and uniform.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex one final time to ensure complete mixing.
-
-
Final Inspection and Use:
-
Visually inspect the solution for any precipitation or phase separation. If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[1]
-
The final formulation should be a clear solution. It is recommended to prepare the formulation fresh before each experiment.
-
Experimental Workflow Diagram
Caption: Workflow for preparing this compound formulation.
Hypothetical Signaling Pathway
While the specific molecular targets of this compound are not yet fully elucidated, many steroidal glycosides have been shown to modulate inflammatory pathways. The diagram below illustrates a hypothetical signaling cascade involving NF-κB, a key regulator of inflammation, which could be a potential target for this compound. Ligation of a receptor, such as a Toll-like receptor (TLR), can initiate a signaling cascade that leads to the activation of NF-κB and subsequent gene transcription. This compound could potentially inhibit this pathway at various points, leading to an anti-inflammatory effect.
Hypothetical NF-κB Signaling Pathway
Caption: Hypothetical NF-κB signaling pathway modulated by this compound.
Troubleshooting and Optimization
-
Precipitation: If the compound precipitates out of solution, especially after the addition of saline, consider increasing the proportion of co-solvents (DMSO, PEG300) or surfactants (Tween-80). Alternatively, a different formulation strategy, such as a suspension or a lipid-based formulation, may be more suitable.[5]
-
Toxicity: If the vehicle itself causes toxicity in the animal model, it is crucial to explore alternative excipients. The FDA's Inactive Ingredient Database is a valuable resource for identifying safe and well-tolerated formulation components.
-
Low Bioavailability: If oral bioavailability remains low despite successful solubilization, this may indicate issues with absorption. Strategies to consider include reducing the particle size of the compound (micronization or nanocrystallization) to increase the surface area for dissolution or including a permeation enhancer in the formulation.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. future4200.com [future4200.com]
- 5. benchchem.com [benchchem.com]
- 6. spokesciences.com [spokesciences.com]
Application Notes and Protocols for the Synthesis and Evaluation of Tiliroside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial investigations into the synthesis of Lirioprolioside B derivatives revealed a notable scarcity of published research. This compound is identified as a steroidal glycoside[1][2]. In contrast, the similarly named compound, tiliroside (B191647), is a well-studied glycosidic flavonoid with a distinct chemical structure[3]. Due to the extensive availability of detailed synthetic protocols and biological data for tiliroside and its analogues, this document will focus on the synthesis and evaluation of tiliroside derivatives as a comprehensive example for researchers in drug development.
Tiliroside, a kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside, and its derivatives have garnered significant interest due to their wide range of biological activities, including anti-diabetic, anti-inflammatory, and antioxidant properties[4][5][6]. This document provides detailed methodologies for the synthesis of novel tiliroside derivatives and protocols for evaluating their biological activity, particularly their potential as anti-diabetic agents through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Synthesized Tiliroside Derivatives
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | HR ESI-MS (m/z) [M+Na]+ |
| 7b | C30H26O12 | 79 | 231-232 | Found: 601.1319, Calcd: 601.1322 |
| 7c | C31H25F3O12 | - | - | Found: 669.1189, Calcd: 669.1196 |
| 7h | C30H24Cl2O12 | 70 | 183-184 | Found: 669.0542, Calcd: 669.0543 |
Note: Data extracted from a study on trans-tiliroside derivatives. The specific derivatives are referenced by the numbering used in the source publication.[7]
Table 2: Biological Activity of Tiliroside Derivatives on Glucose Consumption in Insulin-Resistant (IR) HepG2 Cells
| Compound | EC50 (µM) |
| 7a | 0.109 |
| 7b | >10 |
| 7c | 0.048 |
| 7d | >10 |
| 7e | >10 |
| 7f | >10 |
| 7g | 0.813 |
| 7h | 0.011 |
| trans-tiliroside | 0.155 |
| metformin (B114582) | 0.270 |
EC50 values represent the concentration required to enhance glucose consumption by 50% in IR-HepG2 cells. A lower EC50 value indicates higher potency. Metformin is used as a positive control.[7]
Experimental Protocols
Protocol 1: General Synthesis of trans-Tiliroside Derivatives (7a-h)
This protocol outlines a multi-step synthesis to generate novel derivatives of trans-tiliroside. The key intermediate, compound 6 , is synthesized from D-glucose and then reacted with various aldehydes to yield the final products.
Materials:
-
Anhydrous D-glucose
-
Acetic anhydride
-
Perchloric acid
-
Bromine
-
Red phosphorus
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous potassium carbonate
-
Sodium methoxide (B1231860)
-
Dibenzyl malonate
-
Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Various aromatic aldehydes
-
Pyridine
Procedure:
-
Synthesis of 6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate (1): Treat anhydrous D-glucose with perchloric acid in acetic anhydride. This reaction typically proceeds to completion, yielding compound 1 in quantitative amounts[8].
-
Synthesis of Intermediate 2: Treat compound 1 with bromine and red phosphorus to produce the glycosyl bromide intermediate 2 [8].
-
Synthesis of Intermediate 3: React compound 2 with kaempferol in DMSO in the presence of excess anhydrous potassium carbonate at room temperature to yield compound 3 [8].
-
Synthesis of Kaempferol-3-O-β-D-glucopyranose (4): Treat compound 3 with sodium methoxide in methanol to afford compound 4 [8].
-
Synthesis of Intermediate 5: Shake compound 4 with dibenzyl malonate at 45 °C for 120 hours to produce compound 5 [8].
-
Synthesis of Key Intermediate 6: Perform catalytic hydrogenation of compound 5 on Pd/C in a THF solution. After filtration of the catalyst and solvent evaporation at room temperature, pure compound 6 is obtained in quantitative yield[8].
-
Synthesis of Final Derivatives (7a-h): The final derivatives are obtained via the Knoevenagel-Doebner reaction of the key intermediate 6 with a series of aromatic aldehydes in the presence of pyridine[8].
Characterization: The structures of the synthesized derivatives should be confirmed by infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and high-resolution mass spectrometry (HRMS)[7][8].
Protocol 2: Evaluation of Anti-Diabetic Activity in an Insulin-Resistant (IR) HepG2 Cell Model
This protocol describes the methodology to assess the anti-hyperglycemic effects of the synthesized tiliroside derivatives.
Materials:
-
HepG2 cells
-
High-glucose Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Synthesized tiliroside derivatives
-
Metformin (positive control)
-
Glucose assay kit
Procedure:
-
Cell Culture: Culture HepG2 cells in high-glucose DMEM supplemented with 10% FBS.
-
Induction of Insulin Resistance:
-
Plate the confluent cells in 96-well plates and culture for 24 hours.
-
Induce insulin resistance by treating the cells with 10⁻⁷ mol/L insulin for 36 hours in serum-free and phenol (B47542) red-free high-glucose DMEM.
-
-
Compound Treatment:
-
After 36 hours of insulin stimulation, wash the cells four times with pH 7.4 high-glucose DMEM and twice with PBS.
-
Add serum-free and phenol red-free high-glucose DMEM containing various concentrations of the synthesized compounds or metformin to the cells.
-
Incubate for 24 hours.
-
-
Glucose Consumption Assay:
-
After the 24-hour incubation, measure the glucose content in the culture medium using a glucose assay kit.
-
-
Calculation of Glucose Consumption Enhancement: Calculate the enhancement ratio of glucose consumption (GC) using the following formula: GC % = [(GC of drug group – GC of model group) / GC of model group] × 100
Signaling Pathway and Experimental Workflow
AMPK/ACC Signaling Pathway
Several tiliroside derivatives exert their anti-diabetic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key cellular energy sensor that, when activated, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation and improving glucose metabolism[9][10][11].
Caption: The AMPK/ACC signaling pathway modulated by tiliroside derivatives.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates the logical flow of the experimental process, from the synthesis of tiliroside derivatives to the evaluation of their biological activity.
Caption: Workflow for the synthesis and biological evaluation of tiliroside derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. Tiliroside | C30H26O13 | CID 5320686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Tiliroside | CAS:20316-62-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. Synthesis and Biological Activity of trans-Tiliroside Derivatives as Potent Anti-Diabetic Agents | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of trans-Tiliroside Derivatives as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of novel tiliroside derivants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK Signaling Pathway - Creative Biogene [creative-biogene.com]
Troubleshooting & Optimization
Technical Support Center: Lirioprolioside B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Lirioprolioside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a steroidal glycoside, a type of saponin, that has been isolated from the underground organs of Liriope spicata var. prolifera[1]. Liriope spicata, a member of the Liliaceae family, is a medicinal plant used in traditional Chinese medicine[2][3].
Q2: What are the conventional methods for extracting this compound and other steroidal saponins (B1172615)?
A2: Conventional extraction methods for steroidal saponins like this compound typically involve solvent extraction with alcohols. Methanol or aqueous-ethanol solutions are commonly used solvents[4]. The general process involves heating the plant material in the solvent to increase solubility and diffusion.
Q3: Are there modern extraction techniques that can improve the efficiency of this compound extraction?
A3: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown significant potential in improving the extraction efficiency of saponins from various plant materials[3][5][6][7]. These methods can offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields compared to conventional methods[6][7].
Q4: What are the key parameters to consider for optimizing this compound extraction?
A4: The key parameters that significantly influence the extraction yield of steroidal saponins include:
-
Solvent Concentration: The polarity of the solvent is crucial. For steroidal saponins, aqueous ethanol (B145695) solutions (typically 70-85%) are often more effective than absolute ethanol or water alone[2][3].
-
Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound. However, excessively high temperatures can lead to the degradation of thermolabile compounds[3][8].
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. However, prolonged extraction times can also lead to degradation[3].
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (more solvent) can enhance extraction by increasing the concentration gradient, but also increases solvent consumption[3].
-
Ultrasonic Power/Microwave Power: In UAE and MAE, the power setting is a critical parameter that affects the efficiency of cell wall disruption and mass transfer[6].
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of specific saponins like this compound[4]. This technique allows for the separation and quantification of individual compounds in a complex mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for this compound. | Steroidal saponins are often best extracted with a hydroalcoholic solvent. Optimize the ethanol concentration in your aqueous solution, typically in the range of 70-85%[2][3]. |
| Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to effectively extract the compound from the plant matrix. | For conventional extraction, ensure adequate heating (e.g., 50-70°C) and extraction time (e.g., 1-3 hours). For UAE and MAE, optimize the time and temperature based on literature for similar compounds, as prolonged exposure can lead to degradation[3][8]. | |
| Incomplete Cell Lysis: The plant material may not be sufficiently ground, or the extraction technique may not be effectively disrupting the cell walls. | Ensure the plant material is finely powdered to increase the surface area for extraction. For UAE and MAE, optimize the power settings to enhance cavitation and cell wall disruption[3]. | |
| Degradation of this compound: Excessive heat or prolonged extraction time can lead to the degradation of steroidal saponins. | Avoid excessively high temperatures (e.g., >80°C) and unnecessarily long extraction times. Monitor the temperature during UAE and MAE to prevent overheating[3][8]. | |
| Presence of Impurities in the Extract | Non-selective Solvent: The solvent used may be co-extracting a wide range of other compounds. | While a hydroalcoholic solvent is effective, further purification steps such as liquid-liquid partitioning or column chromatography may be necessary to isolate this compound. |
| Inadequate Filtration: Particulate matter from the plant material may be present in the final extract. | Use appropriate filtration methods (e.g., filter paper of a suitable pore size, or centrifugation followed by decantation) to remove solid residues. | |
| Inconsistent Extraction Results | Variability in Plant Material: The concentration of this compound can vary in the plant material due to factors like harvest time, plant age, and growing conditions. | Use a homogenized batch of plant material for a series of experiments. If possible, source plant material from a consistent and reliable supplier. |
| Lack of Parameter Control: Fluctuations in extraction parameters (temperature, time, solvent ratio) can lead to variable yields. | Precisely control all extraction parameters using calibrated equipment. For UAE and MAE, ensure consistent power output and sample positioning. |
Quantitative Data on Steroidal Saponin Extraction
The following tables summarize quantitative data from studies on the extraction of steroidal saponins from various plant sources. While not specific to this compound, this data provides a valuable reference for optimizing extraction parameters.
Table 1: Comparison of Conventional and Ultrasound-Assisted Extraction (UAE) for Steroidal Saponins from Polygonatum kingianum [3]
| Extraction Method | Liquid-Solid Ratio (mL/g) | Ethanol Conc. (%) | Time (min) | Temperature (°C) | Yield (mg/g) |
| Heat Reflux | 10:1 | 85 | 120 | 80 | ~1.8 |
| Ultrasound-Assisted | 10:1 | 85 | 75 | 50 | ~2.4 |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Steroidal Saponins
| Plant Source | Optimal Ethanol Conc. (%) | Optimal Temperature (°C) | Optimal Time (min) | Optimal Yield (mg/g) | Reference |
| Polygonatum kingianum | 85 | 50 | 75 | 2.39 | [3] |
| Paris polyphylla var. yunnanensis (Polyphyllin II) | 73 | 43 | N/A (3 extractions) | 6.43 | [2] |
| Paris polyphylla var. yunnanensis (Polyphyllin VII) | 70 | 50 | N/A (3 extractions) | 19.02 | [2] |
Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Saponins
| Plant Source | Optimal Ethanol Conc. (%) | Optimal Power (W) | Optimal Time (min) | Optimal Yield (mg diosgenin (B1670711) equivalent/g) | Reference |
| Fenugreek Seeds | 63.68 | 572.5 | 2.84 | 195.89 | [5] |
| Momordica cochinchinensis (Gac) Seeds | 100 | 360 | 0.45 (3 cycles of 10s ON, 15s OFF) | ~100 (mg aescin equivalents/g) | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound (Optimized based on Steroidal Saponin Data)
-
Sample Preparation: Dry the tuberous roots of Liriope spicata var. prolifera at a controlled temperature (e.g., 50-60°C) and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Ultrasonication:
-
Place the extraction vessel in an ultrasonic bath or use a probe-type sonicator.
-
Set the ultrasonic power and frequency to appropriate levels (these will depend on the specific equipment, a starting point could be 100 W and 40 kHz).
-
-
Post-Extraction:
-
Filter the extract through a suitable filter paper to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Analysis:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound using a validated HPLC method.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound (Optimized based on Saponin Data)
-
Sample Preparation: Prepare the dried and powdered Liriope spicata var. prolifera as described in the UAE protocol.
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 5 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 64% aqueous ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL)[5].
-
-
Microwave Irradiation:
-
Post-Extraction:
-
Allow the vessel to cool down before opening.
-
Filter the extract to remove the plant residue.
-
Concentrate the filtrate using a rotary evaporator.
-
-
Analysis:
-
Quantify the this compound content in the crude extract using HPLC.
-
Visualizations
References
- 1. An Aqueous-Ethanol Extract of Liriope spicata var. prolifera Ameliorates Diabetic Nephropathy through Suppression of Renal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidal sapogenins and glycosides from the fibrous roots of Ophiopogon japonicus and Liriope spicata var. prolifera with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Aqueous-Ethanol Extract of Liriope spicata var. prolifera Ameliorates Diabetic Nephropathy through Suppression of Renal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Overcoming Lirioprolioside B solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Lirioprolioside B, with a primary focus on overcoming its solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a steroidal glycoside that can be isolated from the underground organs of Liriope spicata var. prolifera.[1][2] While direct studies on this compound are limited, similar compounds such as Scropolioside B have demonstrated anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[3] This suggests that this compound may also possess anti-inflammatory effects.
Q2: I am observing precipitation when I dilute my this compound stock solution in my cell culture media. What is the likely cause and how can I prevent this?
A2: Precipitation upon dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium is a common issue known as "solvent-shifting." This occurs because the compound is poorly soluble in the final aqueous environment. To prevent this, ensure the final concentration of the organic solvent (like DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. Adding the stock solution to your media dropwise while gently vortexing can also help prevent localized high concentrations that lead to precipitation.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a recommended solvent. It is advised to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[2] For in vivo studies, specific co-solvent systems are recommended to achieve higher concentrations.
Q4: Can I use heat or sonication to dissolve this compound?
A4: Yes, if you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid in dissolution.[2]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in DMSO. | - this compound concentration is too high.- DMSO has absorbed water. | - Attempt to dissolve at a lower concentration.- Use fresh, anhydrous DMSO.- Gentle warming and sonication may aid dissolution.[2] |
| Precipitation when diluting DMSO stock into aqueous media. | - "Solvent-shifting" due to poor aqueous solubility.- Final DMSO concentration is too low to maintain solubility. | - Lower the final concentration of this compound in the media.- Add the DMSO stock solution to the media slowly while vortexing.- Consider using a formulation with co-solvents if a higher concentration is necessary. |
| Cloudiness or precipitate forms in the culture vessel over time. | - The compound is coming out of solution at 37°C.- Interaction with components of the cell culture media or serum. | - Reduce the final concentration of this compound.- Test the stability of this compound in your specific media over time at 37°C before treating cells.- Consider using a serum-free medium for the duration of the treatment if interactions are suspected. |
Physicochemical Data (Predicted)
| Parameter | Predicted Value | Implication for Solubility |
| pKa | Not readily predictable due to the complex glycosidic structure without ionizable groups. | The molecule is unlikely to have significant pH-dependent solubility. |
| LogP | High (predicted to be > 4) | A high LogP value indicates poor water solubility and a preference for lipophilic (oily) environments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Solvent Selection: Use anhydrous, high-purity DMSO.[2]
-
Concentration: Prepare a stock solution of up to 100 mg/mL.[2]
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Protect from light.[2]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol provides a method to prepare a clear solution of this compound at a concentration of ≥ 2.5 mg/mL.[2]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for 1 mL final volume):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
Quantitative Summary of In Vivo Formulations:
| Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Data sourced from MedchemExpress.[2] |
Signaling Pathway Diagrams
Based on the known anti-inflammatory activity of structurally related compounds like Scropolioside B, this compound is hypothesized to inhibit the NF-κB signaling pathway. Below are diagrams illustrating this proposed mechanism and a general experimental workflow for its investigation.
References
Lirioprolioside B stability in different solvents and pH
Technical Support Center: Lirioprolioside B Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides guidance on assessing the stability of this compound in various solvents and pH conditions through a series of frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of lignan (B3055560) glycosides like this compound?
A1: Lignan glycosides, as a class of compounds, are relatively stable under moderate conditions. However, their stability can be influenced by factors such as temperature, pH, and the solvent system used. Generally, temperatures below 100°C are considered safe for many lignans (B1203133) and their glycosides.[1] The glycosidic bond is susceptible to hydrolysis under strong acidic or alkaline conditions, which would release the aglycone and the sugar moiety.[1][2] Some lignans may also undergo transformation in acidic environments; for instance, secoisolariciresinol (B192356) can be converted to anhydrosecoisolariciresinol.[1]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: this compound, being a lignan glycoside, is expected to be more hydrophilic than its aglycone. Therefore, polar solvents are generally more suitable for dissolution. Aqueous mixtures of ethanol (B145695) and methanol (B129727) are commonly used for the extraction of lignan glycosides from plant materials and are good starting points for solubility and stability studies.[1] For analytical purposes, solvents like methanol, ethanol, and acetonitrile, often mixed with water, are frequently used.[3] It is advisable to perform preliminary solubility tests in a small amount of the desired solvent before preparing larger stock solutions.
Q3: How does pH affect the stability of this compound?
Q4: What are forced degradation studies and why are they important for this compound?
A4: Forced degradation, or stress testing, is a process where a drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[5][6] These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Developing and validating stability-indicating analytical methods.[6]
-
Predicting the long-term stability of the compound.
For this compound, forced degradation studies would involve exposing it to acidic, alkaline, oxidative, photolytic, and thermal stress to understand its intrinsic stability.
Troubleshooting Guides
Issue 1: Precipitation of this compound from solution.
-
Possible Cause: The solvent may not be suitable for the concentration of this compound being used, or the temperature may have changed, affecting solubility.
-
Troubleshooting Steps:
-
Try using a more polar solvent or a co-solvent system. Aqueous mixtures of organic solvents (e.g., methanol/water, ethanol/water) often work well for glycosides.[1]
-
Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
-
Consider reducing the concentration of the this compound stock solution.
-
Ensure the pH of the solution is within a range where the compound is soluble and stable.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause: This could be due to fluctuations in experimental conditions such as pH, temperature, or light exposure. It could also indicate issues with the analytical method.
-
Troubleshooting Steps:
-
Use a reliable buffer system to maintain a constant pH.
-
Ensure precise temperature control throughout the experiment.
-
Protect samples from light if photostability is a concern.
-
Validate your analytical method (e.g., HPLC, LC-MS) for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.[3]
-
Issue 3: Appearance of unexpected peaks in chromatograms during stability analysis.
-
Possible Cause: These new peaks likely represent degradation products of this compound.
-
Troubleshooting Steps:
-
Document the conditions under which the new peaks appear (e.g., acidic pH, high temperature).
-
Attempt to identify the degradation products using mass spectrometry (LC-MS) to understand the degradation pathway.[3]
-
Your analytical method should be capable of separating the main compound from all degradation products.[6]
-
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies. The extent of degradation should ideally be between 5-20%.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or 50% aqueous methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC-UV or LC-MS method.[3]
-
Quantify the remaining this compound and any major degradation products.
Protocol 2: HPLC Method for Stability Assessment
This is a general-purpose HPLC method that can be optimized for this compound.
-
Instrumentation: HPLC system with a UV/DAD detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.[7]
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more non-polar compounds. For example: 0-5 min (10% B), 5-30 min (10-80% B), 30-35 min (80% B), 35-40 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV maximum of this compound (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
Data Presentation
Quantitative data from stability studies should be summarized in tables for easy comparison.
Table 1: Stability of this compound in Different Solvents at Room Temperature
| Solvent | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Recovery | Observations |
|---|---|---|---|---|
| Methanol | 100 | |||
| 50% Methanol | 100 | |||
| Acetonitrile | 100 |
| Water | 100 | | | |
Table 2: Stability of this compound at Different pH Values
| pH (Buffer) | Initial Concentration (µg/mL) | Concentration after 24h at 40°C (µg/mL) | % Recovery | Degradation Products |
|---|---|---|---|---|
| 2.0 (HCl) | 100 | |||
| 4.5 (Acetate) | 100 | |||
| 7.0 (Phosphate) | 100 | |||
| 9.0 (Borate) | 100 |
| 12.0 (NaOH) | 100 | | | |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Development of a stability-indicating analytical method.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Lirioprolioside B and its Epimers
Welcome to the technical support center for the HPLC analysis of Lirioprolioside B and its epimers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the successful separation and quantification of these compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC separation of this compound and its epimers.
| Problem | Potential Causes | Solutions |
| Poor Peak Resolution Between Epimers | 1. Inappropriate Column Selection: The stationary phase lacks the selectivity to differentiate between the subtle structural differences of the epimers. 2. Suboptimal Mobile Phase Composition: The elution strength or composition of the mobile phase is not optimized for separating closely related isomers. 3. Inadequate Method Parameters: Flow rate and column temperature can significantly affect resolution. | 1. Column Selection: - Utilize a high-resolution C18 or C30 column. Longer columns with smaller particle sizes can also enhance resolution. - Consider a chiral stationary phase if epimers are difficult to resolve on standard reversed-phase columns. 2. Mobile Phase Optimization: - Adjust the organic modifier (acetonitrile or methanol) to water/buffer ratio. A lower percentage of the organic modifier can increase retention and improve separation. - Modify the pH of the aqueous portion of the mobile phase with additives like formic acid or acetic acid to potentially improve peak shape and selectivity.[1] - Experiment with different organic modifiers; for instance, methanol (B129727) can offer different selectivity compared to acetonitrile (B52724).[2] 3. Method Parameter Adjustment: - Lower the flow rate to allow for better interaction between the analytes and the stationary phase, which can improve resolution. - Optimize the column temperature. Lower temperatures can sometimes increase resolution, but this may also increase analysis time and backpressure. |
| Peak Tailing | 1. Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the polar glycosidic moieties of this compound, causing peak tailing. 2. Column Overload: Injecting too much sample can lead to distorted peak shapes. 3. Inappropriate pH of Mobile Phase: If the analyte can be ionized, a mobile phase pH close to its pKa can cause peak tailing. | 1. Minimize Secondary Interactions: - Use a column with end-capping to reduce the number of free silanol groups. - Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.[1] - Operate at a lower pH (e.g., pH 3) to suppress the ionization of silanol groups.[3] 2. Reduce Sample Concentration: - Dilute the sample or reduce the injection volume. 3. Adjust Mobile Phase pH: - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Broad Peaks | 1. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. 2. Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase can lead to reduced column efficiency. 3. Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | 1. Minimize Extra-Column Volume: - Use tubing with a small internal diameter and keep the length as short as possible. 2. Column Maintenance: - Use a guard column to protect the analytical column from contaminants. - Regularly flush the column with a strong solvent to remove any adsorbed materials. 3. Sample Solvent Considerations: - Whenever possible, dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention times. 2. Column Temperature Fluctuations: Variations in column temperature can affect retention. 3. Column Equilibration: Insufficient equilibration time between runs, especially with gradient elution, can cause retention time variability. | 1. Consistent Mobile Phase Preparation: - Prepare fresh mobile phase for each analysis and ensure accurate measurements of all components. Degas the mobile phase before use. 2. Control Column Temperature: - Use a column oven to maintain a constant and consistent temperature.[4] 3. Ensure Proper Equilibration: - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound and its epimers?
A good starting point for method development would be a reversed-phase HPLC method using a C18 column. A gradient elution with water (containing 0.1% formic acid) and acetonitrile is a common approach for separating steroidal saponins (B1172615) and their isomers.
Q2: How can I improve the detection of this compound?
This compound, being a steroidal glycoside, may lack a strong chromophore for UV detection. If sensitivity is an issue with a UV detector, consider using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for detection, as these are more universal for non-chromophoric compounds.[5][6][7]
Q3: Can I use the same method for both qualitative and quantitative analysis?
Yes, once a method is developed that provides good resolution and peak shape, it can be validated for quantitative analysis. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Q4: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
Acetonitrile and methanol have different solvent strengths and can provide different selectivities for closely eluting compounds like epimers.[2] It is often beneficial to screen both solvents during method development to see which one provides a better separation for this compound and its epimers.
Q5: What is the importance of pH in the mobile phase for this separation?
The pH of the mobile phase can influence the ionization state of the analytes and the stationary phase. For steroidal glycosides, acidic conditions (e.g., using formic or acetic acid) are often used to improve peak shape by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[1]
Experimental Protocols
Example HPLC Method for this compound and its Epimers
This protocol is a suggested starting point for method development. Optimization will likely be required to achieve the desired separation.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (or ELSD/MS) |
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
Troubleshooting Lirioprolioside B quantification in complex mixtures
Welcome to the technical support center for the quantification of Lirioprolioside B in complex mixtures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound?
A1: this compound, a phenylethanoid glycoside, is typically quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices like plasma or tissue homogenates.[1][2][3][4][5]
Q2: I am not getting a good peak shape for this compound in my HPLC analysis. The peak is tailing. What could be the cause?
A2: Peak tailing for polar compounds like this compound is a common issue in reversed-phase HPLC. Several factors can contribute to this problem:
-
Secondary Interactions: Residual silanol (B1196071) groups on the C18 column can interact with the polar functional groups of this compound, causing tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.
To troubleshoot, consider lowering the mobile phase pH with an additive like formic acid (0.1%) to suppress silanol interactions, using a column with end-capping, or reducing the injection volume.
Q3: How can I effectively extract this compound from a complex biological matrix like plasma?
A3: Two common and effective methods for extracting phenylethanoid glycosides from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A reversed-phase sorbent like C18 or a polymer-based sorbent is often used. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.[6][7][8]
-
Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases. For a polar compound like this compound, a polar solvent like ethyl acetate (B1210297) or a mixture of solvents may be used to extract it from the aqueous biological matrix.
The choice between SPE and LLE depends on the required sample cleanliness, throughput, and the specific matrix.[8]
Troubleshooting Guides
Issue 1: Poor Recovery During Sample Preparation
Low and inconsistent recovery of this compound during sample preparation can significantly impact the accuracy of your quantification.
Troubleshooting Steps:
-
Optimize SPE/LLE Protocol:
-
SPE: Ensure the sorbent is appropriate for a polar compound. Experiment with different wash and elution solvents. For instance, a stronger elution solvent might be needed to recover this compound completely from the sorbent.
-
LLE: Test different extraction solvents and pH adjustments of the aqueous phase to improve partitioning.
-
-
Check for Analyte Stability: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure your extraction process is performed under mild conditions.
-
Evaluate Matrix Effects: Components in the matrix can interfere with the extraction process. A more rigorous cleanup step or a different extraction technique might be necessary.
Typical Recovery Data for Phenylethanoid Glycosides:
| Extraction Method | Matrix | Typical Recovery (%) | Reference Compound(s) |
| Solid-Phase Extraction (C18) | Rat Plasma | 72.9 - 75.1 | Jujuboside A |
| Protein Precipitation | Rat Plasma | 80 - 98 | Voxtalisib |
| Liquid-Liquid Extraction | Human Plasma | Within acceptable limits | Liraglutide (B1674861) |
Note: This data is for structurally similar compounds and should be used as a general guideline. Recovery for this compound should be experimentally determined.
Issue 2: High Matrix Effect in LC-MS/MS Analysis
Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS/MS bioanalysis and can lead to inaccurate quantification.[9]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample. Consider a more selective SPE protocol or a two-step extraction method.
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from co-eluting matrix components. Adjusting the gradient profile or using a different column chemistry can help.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.
-
Dilute the Sample: If sensitivity allows, diluting the sample can significantly reduce the concentration of interfering matrix components.[9]
Quantitative Assessment of Matrix Effect:
The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. The acceptable range is typically 85-115%.
Issue 3: Analyte Instability
Degradation of this compound during sample collection, storage, or analysis will lead to underestimation of its concentration.
Troubleshooting Steps:
-
Assess Stability Under Different Conditions: Perform stability studies to evaluate the impact of temperature, light, and pH. Phenolic compounds can be sensitive to high temperatures and light.[10][11] Storing samples at -80°C and protecting them from light is generally recommended.[12]
-
pH Control: The stability of phenylethanoid glycosides can be pH-dependent. It's crucial to maintain a consistent and optimal pH throughout the sample handling and analysis process.
-
Freeze-Thaw Stability: Evaluate if repeated freeze-thaw cycles affect the analyte concentration.[12] If degradation is observed, samples should be thawed only once before analysis.
General Stability Guidelines for Phenolic Compounds:
| Condition | Recommendation |
| Storage Temperature | Store extracts and stock solutions at low temperatures (e.g., 5°C or -20°C to -80°C) in the dark.[10][11][12] |
| Light Exposure | Protect samples from light by using amber vials or covering them with foil.[10] |
| pH | Maintain a consistent pH, as stability can be pH-dependent.[13] |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. Aliquot samples if necessary.[12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol that should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC-UV Method for this compound Quantification
This is a starting point for method development.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-30% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~280 nm (or the specific λmax for this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation Parameters (Representative Values):
| Parameter | Typical Value/Range |
| **Linearity (R²) ** | > 0.999 |
| LOD | 0.01 - 1 µg/mL |
| LOQ | 0.05 - 5 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy/Recovery (%) | 95 - 105% |
Note: These values are representative for HPLC-UV methods for similar compounds and should be established specifically for your this compound assay.[14][15]
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. Determination of liraglutide in rat plasma by a selective liquid chromatography-tandem mass spectrometry method: Application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | UPLC-MS/MS Technology for the Quantitative Methodology and Pharmacokinetic Analysis of Voxtalisib in Rat Plasma [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. an-lc-ms-ms-method-for-determination-of-jujuboside-a-in-rat-plasma-and-its-application-to-pharmacokinetic-studies - Ask this paper | Bohrium [bohrium.com]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. fda.gov [fda.gov]
- 10. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UPLC-MS/MS Technology for the Quantitative Methodology and Pharmacokinetic Analysis of Voxtalisib in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of different storage conditions on the chemical stability, laxative effect and acute toxicity of sennoside solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Lirioprolioside B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Lirioprolioside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a steroidal glycoside that has been isolated from plants such as Liriope spicata var. prolifera. Like many natural steroidal glycosides and other complex phytochemicals, this compound is expected to have low oral bioavailability. This is primarily due to its poor aqueous solubility and potentially extensive first-pass metabolism in the gut and liver, which limits its absorption into the systemic circulation and, consequently, its therapeutic efficacy.
Q2: What are the main reasons for the presumed low bioavailability of this compound?
A2: The low bioavailability of this compound can be attributed to several factors:
-
Poor Aqueous Solubility: Its complex, high molecular weight structure (764.94 g/mol ) contributes to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The large and polar glycoside moieties can hinder its ability to passively diffuse across the intestinal epithelium.
-
Enzymatic Degradation: It may be subject to degradation by enzymes in the gastrointestinal tract.
-
Gut Microbiota Metabolism: Intestinal bacteria can metabolize glycosides, potentially altering the parent compound before it can be absorbed.
-
First-Pass Metabolism: Once absorbed, it may be rapidly metabolized by cytochrome P450 enzymes in the intestinal wall and liver.
-
P-glycoprotein (P-gp) Efflux: As a steroidal compound, it may be a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing net absorption.[1][2][3][4][5]
Q3: What are the primary strategies to enhance the bioavailability of this compound?
A3: Key strategies focus on overcoming its solubility and permeability limitations and include:
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles (e.g., lipid-based or polymeric) can improve its solubility, protect it from degradation, and enhance its absorption.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and apparent solubility.
-
Use of Absorption Enhancers: Co-administration with compounds that can transiently open tight junctions between intestinal cells or inhibit efflux pumps may improve absorption.
Q4: Are there any pharmacokinetic data available for this compound?
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vitro testing of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low drug loading in nanoparticles | Poor solubility of this compound in the organic solvent used for formulation. Incompatibility between the drug and the polymer/lipid matrix. | 1. Screen for organic solvents in which this compound has higher solubility. 2. Use a co-solvent system. 3. Optimize the drug-to-carrier ratio. 4. Consider a different nanoparticle formulation approach (e.g., emulsification-solvent evaporation vs. nanoprecipitation). |
| Poor in vitro dissolution rate of solid dispersion | Incomplete amorphization of this compound. Recrystallization of the drug during storage. Poor wettability of the solid dispersion. | 1. Confirm the amorphous state using PXRD and DSC. 2. Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound to prevent recrystallization. 3. Incorporate a surfactant into the dissolution medium or the solid dispersion formulation itself. |
| High variability in Caco-2 cell permeability results | Inconsistent Caco-2 cell monolayer integrity. Efflux transporter activity (P-gp). Low analytical sensitivity for quantifying transported this compound. | 1. Ensure consistent cell culture conditions and verify monolayer integrity by measuring TEER values before and after the experiment. 2. Perform bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. 3. Develop a highly sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound. |
| Low apparent permeability (Papp) in Caco-2 assay | Intrinsic low permeability of the compound. Active efflux by transporters like P-gp. | 1. If the efflux ratio is high (>2), co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. 2. If efflux is not the issue, the low Papp may be inherent to the molecule's structure. Focus on formulation strategies that can utilize alternative absorption pathways (e.g., lymphatic uptake via lipid nanoparticles). |
Quantitative Data Summary
The following tables summarize key data for this compound and a representative steroidal glycoside, P57AS3, to provide a quantitative context for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C41H64O13 |
| Molecular Weight | 764.94 g/mol |
| CAS Number | 182284-68-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Pharmacokinetic Parameters of a Representative Steroidal Glycoside (P57AS3) in Mice [6]
| Parameter | Oral Administration (25 mg/kg) | Intravenous Administration (25 mg/kg) |
| Cmax (Peak Plasma Concentration) | Not reported | Not applicable |
| Tmax (Time to Peak Concentration) | 0.6 hours | Not applicable |
| t1/2 (Elimination Half-life) | Similar to IV | Not reported |
| Oral Bioavailability | 47.5% | Not applicable |
Experimental Protocols
Preparation of this compound Loaded Nanoparticles (Emulsification-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a polymer (e.g., PLGA) or lipid (e.g., lecithin) in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol or polysorbate 80).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for long-term storage.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®, or HPMC) in a common volatile solvent (e.g., ethanol (B145695) or methanol) in a predetermined ratio.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying and Pulverization: Dry the resulting solid film in a vacuum oven to remove any residual solvent. Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphicity) using techniques like UV-Vis spectroscopy, HPLC, PXRD, and DSC.
In Vitro Drug Release Study
-
Apparatus: Use a USP Dissolution Apparatus II (paddle method).
-
Dissolution Medium: Prepare a dissolution medium that mimics physiological conditions (e.g., simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 6.8). Add a small percentage of a surfactant (e.g., 0.5% SLS) to ensure sink conditions for the poorly soluble drug.
-
Procedure: a. Place a known amount of the this compound formulation (e.g., nanoparticles or solid dispersion) into the dissolution vessel containing the pre-warmed medium (37 ± 0.5 °C). b. Rotate the paddle at a constant speed (e.g., 50 or 75 rpm). c. At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium. d. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC). e. Calculate the cumulative percentage of drug released over time.
Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer using a volt-ohm meter. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).
-
Transport Studies: a. Apical to Basolateral (A-B) Transport: Add the this compound solution (in transport buffer, e.g., HBSS) to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber. b. Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)).
Visualizations
Signaling Pathways and Transporters in Glycoside Absorption
Caption: Intestinal absorption and efflux pathways for glycosides.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for enhancing and evaluating bioavailability.
References
- 1. P-glycoprotein-mediated efflux as a major factor in the variance of absorption and distribution of drugs: modulation of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein-mediated efflux of antiepileptic drugs: preliminary studies in mdr1a knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 5. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on pharmacokinetic properties and absorption mechanism of phloretin: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steroidal Glycoside Interference in Cell-Based Assays
This guide is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate the interference of steroidal glycosides in cell-based assays. Steroidal glycosides, a broad class of natural compounds including cardiac glycosides and saponins (B1172615), are notorious for producing assay artifacts, which can lead to a significant loss of time and resources.[1] This resource provides detailed answers to frequently asked questions, troubleshooting protocols, and visual guides to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
General Interference Issues
Q1: What are steroidal glycosides, and why do they frequently interfere with cell-based assays?
A1: Steroidal glycosides are compounds composed of a steroid core linked to sugar moieties.[2] They are broadly categorized into groups like saponins and cardiac glycosides.[3][4] Their amphiphilic nature allows them to interact with and disrupt cellular membranes, a primary cause of assay interference.[5][6] This can lead to non-specific cytotoxicity, changes in membrane potential, and the release of intracellular components, confounding assay results.[5][7]
Q2: What are the primary mechanisms of steroidal glycoside interference?
A2: Interference can occur through several mechanisms:
-
Membrane Permeabilization: Saponins, such as digitonin (B1670571), can complex with cholesterol in the plasma membrane, forming pores that lead to the leakage of ions and cellular contents.[8][9] This directly impacts cell viability and can cause artifacts in assays measuring membrane integrity.[10]
-
Inhibition of Essential Enzymes: Cardiac glycosides, like ouabain (B1677812) and digoxin, are potent inhibitors of the Na+/K+-ATPase pump.[11] This disrupts ion homeostasis, leading to increased intracellular calcium, which can trigger various downstream signaling events and cytotoxicity.[11][12]
-
Direct Assay Component Interaction: Some compounds can directly inhibit reporter enzymes like luciferase, interfere with fluorescent or colorimetric readouts, or react with assay reagents, leading to false positive or false negative results.[7][13]
-
Induction of General Cytotoxicity: At higher concentrations, many steroidal glycosides induce cell death through pathways like apoptosis or pyroptosis, which can mask any specific, targeted effects being investigated.[14] Inhibition of the Na+/K+-pump by cardiac glycosides can also lead to a general shutdown of protein synthesis, a major contributor to their cytotoxicity.[15]
Assay-Specific Problems
Q3: My luciferase reporter assay shows a significant drop in signal after treatment with a steroidal glycoside. Is this a real effect on my promoter?
A3: Not necessarily. The signal drop could be an artifact. Steroidal glycosides can interfere with luciferase assays in several ways:
-
Direct Luciferase Inhibition: The compound itself may directly inhibit the luciferase enzyme.[13][16]
-
ATP Depletion: ATP-dependent luciferases (like firefly luciferase) are sensitive to cellular ATP levels. The cytotoxic effects of steroidal glycosides can deplete ATP, leading to a reduced luminescent signal that is independent of promoter activity.
-
Inhibition of Protein Synthesis: Cardiac glycosides have been shown to cause a general inhibition of protein synthesis, which would reduce the amount of newly translated luciferase reporter protein, thus lowering the signal.[15]
A counter-screen using a cell-free luciferase assay is recommended to rule out direct enzyme inhibition.
Q4: I am observing high levels of cytotoxicity in my viability assay (e.g., MTT, WST-1, LDH release) even at low concentrations of my compound. What could be the cause?
A4: High cytotoxicity is a known characteristic of many steroidal glycosides.
-
Cardiac Glycosides: These compounds are cytotoxic at concentrations ranging from nanomolar to micromolar due to their inhibition of the Na+/K+-ATPase.[11][14] The resulting disruption of ion balance is a potent trigger for cell death.[11]
-
Saponins: Compounds like digitonin directly damage the cell membrane, leading to necrosis and the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH).[8][17] The sensitivity to this effect varies significantly between cell lines.[18]
It is crucial to perform dose-response experiments and consider that the observed cytotoxicity may be a primary, non-specific effect of the compound rather than an outcome of a specific signaling pathway under investigation.
Q5: My results are inconsistent between experiments. What are common causes of variability?
A5: Variability in assays involving steroidal glycosides can stem from several factors:
-
Dose and Time Dependency: The effects of these compounds are highly dependent on both concentration and incubation time.[11]
-
Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to steroidal glycosides due to variations in membrane composition (e.g., cholesterol content) or expression levels of the Na+/K+-ATPase.[11][18]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, as it can have its own cytotoxic effects.[11]
-
Compound Stability: Avoid repeated freeze-thaw cycles of stock solutions, as this can affect compound integrity.[11]
Troubleshooting Guides
Identifying True Hits vs. Assay Artifacts
A primary challenge is distinguishing a genuine biological effect from a non-specific artifact. A systematic approach is essential.
Workflow for Investigating a Potential Hit
Caption: Troubleshooting workflow for hit validation.
Mechanisms of Action and Interference Pathways
Understanding the underlying mechanism is key to designing appropriate controls.
Cardiac Glycoside Mechanism of Action
Caption: Signaling pathway of cardiac glycosides.[11]
Saponin (Digitonin) Mechanism of Membrane Permeabilization
Caption: Mechanism of saponin-induced membrane disruption.[8][9]
Quantitative Data Summary
The effects of steroidal glycosides are highly concentration-dependent. The following tables summarize data from published studies.
Table 1: Effect of Digitonin on Cell Viability/Metabolism in Different Cell Lines
| Cell Line | Digitonin Concentration | Observed Effect | Assay Type | Citation |
| U87 | 1 µg/mL | Slight increase in viability/metabolic signal | Resazurin / MTT | [18] |
| U87 | 5 µg/mL | Significant inhibition of cell viability | Resazurin / MTT | [18] |
| THP-1 | 3-4 µg/mL | Inhibition of cell proliferation | Cell Counting | [18] |
| Jurkat | 1-4 µg/mL | Dose-dependent decrease in metabolic activity | Resazurin | [18] |
| 3T3-L1 | 100 µg/mL | Severe cytotoxic effects | MTT | [8] |
Table 2: Cytotoxicity of Cardiac Glycosides
| Compound | Cell Line | Metric | Value | Citation |
| Digoxin | THP-1 Macrophages | EC50 (LDH Release) | ~100 nM | [14] |
| Ouabain | Various | Effective Conc. | Can be in the nanomolar range | [11] |
Key Experimental Protocols
Protocol 1: Cell-Free Luciferase Inhibition Counter-Screen
Objective: To determine if a steroidal glycoside directly inhibits the firefly luciferase enzyme.
Materials:
-
Recombinant firefly luciferase enzyme
-
Luciferase substrate (D-Luciferin)
-
ATP
-
Assay buffer (e.g., Tris-HCl or PBS with Mg2+ and BSA)
-
Test compound (steroidal glycoside) and vehicle control (e.g., DMSO)
-
Known luciferase inhibitor (positive control)
-
White, opaque 96- or 384-well plates
-
Luminometer
Methodology:
-
Reagent Preparation: Prepare a master mix containing the assay buffer, ATP, and D-Luciferin at their final working concentrations.
-
Compound Plating: Serially dilute the test compound in the assay buffer in a separate plate. Transfer the dilutions to the final white assay plate. Include vehicle-only wells (negative control) and positive control inhibitor wells.
-
Enzyme Addition: Prepare a solution of recombinant luciferase in assay buffer. Add this enzyme solution to all wells of the assay plate.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.[19]
Protocol 2: Membrane Integrity Assessment via Propidium Iodide (PI) Staining
Objective: To quantify the membrane-permeabilizing effect of a steroidal glycoside.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Test compound (e.g., digitonin) and vehicle control
-
Propidium Iodide (PI) stock solution
-
Hoechst 33342 or other cell-permeant nuclear stain (for total cell counting)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the steroidal glycoside. Include vehicle-only wells. Incubate for the desired time period (e.g., 1-4 hours).
-
Staining: Add PI and Hoechst 33342 directly to the wells to their final working concentrations. PI is cell-impermeant and will only stain the nuclei of cells with compromised membranes, while Hoechst will stain the nuclei of all cells.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging/Analysis:
-
Microscopy: Capture images using appropriate fluorescence channels (red for PI, blue for Hoechst). Count the number of red (PI-positive) cells and blue (total) cells.
-
Flow Cytometry: Harvest cells, wash with PBS, and resuspend in staining buffer containing PI. Analyze the cell population for PI fluorescence.
-
-
Data Analysis: Calculate the percentage of PI-positive (membrane-compromised) cells for each treatment condition. An increase in this percentage indicates a loss of membrane integrity.[17]
Protocol 3: Orthogonal Assay Validation for Cytotoxicity
Objective: To confirm a cytotoxic effect observed in a primary assay (e.g., a metabolic assay like MTT) with a secondary assay based on a different principle (e.g., a membrane integrity assay like LDH release).
Methodology:
-
Experimental Setup: Set up parallel plates of cells. Treat both plates with an identical serial dilution of the test compound and incubate for the same duration.
-
Primary Assay (Metabolic): In the first plate, perform an MTT or resazurin-based cell viability assay according to the manufacturer's protocol. These assays measure mitochondrial reductase activity, an indicator of metabolic health.[18]
-
Secondary Assay (Membrane Integrity): In the second plate, perform an LDH release assay. This involves collecting the cell culture supernatant and measuring the activity of the lactate dehydrogenase enzyme that has leaked from damaged cells.[10]
-
Data Analysis: Plot the dose-response curves for both assays. If the compound is a true cytotoxic agent, you should observe a correlated dose-dependent decrease in the metabolic signal and a dose-dependent increase in LDH release. Discrepancies between the two curves may suggest a more complex mechanism or an artifact in one of the assays. For example, a compound that inhibits mitochondrial reductases without killing the cell would show a potent effect in the MTT assay but not in the LDH assay.
References
- 1. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Membranes as Key Targets for the Pharmacological Actions of Ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamics of Cell Membrane Permeabilization by Saponins Using Terahertz Attenuated Total Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A bioluminescent cytotoxicity assay for assessment of membrane integrity using a proteolytic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma Membrane Wounding and Repair Assays for Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Lirioprolioside B In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Lirioprolioside B in their in vitro experiments. The following information is based on established methodologies for assessing and mitigating drug-induced cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Q1: I am observing high levels of cell death even at low concentrations of this compound. What are the possible causes and solutions?
Possible Causes:
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, may be causing toxicity, especially at higher final concentrations in the cell culture medium.[1]
-
Suboptimal Cell Health: Cells that are stressed due to improper culture conditions (e.g., high confluency, nutrient depletion) may be more susceptible to drug-induced toxicity.[2]
-
Incorrect Cell Seeding Density: A cell density that is too low can make individual cells more vulnerable to cytotoxic effects.[1]
-
Precipitation of the Compound: this compound may have low aqueous solubility and could be precipitating in the culture medium, leading to inconsistent and potentially toxic effects.[1]
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically ≤ 0.1%. Always include a vehicle-only control to assess solvent toxicity.[1]
-
Maintain Optimal Cell Culture Conditions: Use appropriate media and serum concentrations, and ensure cells are in the logarithmic growth phase at the time of treatment.[1][2]
-
Optimize Cell Seeding Density: Determine the optimal seeding density for your specific cell line and assay duration through preliminary experiments.[1]
-
Ensure Compound Solubility: Prepare fresh dilutions of this compound from a concentrated stock for each experiment and visually inspect for any precipitation. If solubility is an issue, consider using a different solvent or a formulation with improved solubility.[1]
Q2: My cytotoxicity assay results are inconsistent between experiments. How can I improve reproducibility?
Possible Causes:
-
Reagent Variability: Inconsistent potency or purity of different batches of this compound can lead to variable results.
-
Variations in Cell Culture: Fluctuations in media components, serum batches, or incubation times can affect cell health and their response to the compound.[1]
-
Assay Interference: this compound might interfere with the reagents of certain cytotoxicity assays, such as the formazan-based MTT assay.[1][3]
Solutions:
-
Use a Single, Quality-Controlled Batch: For a series of related experiments, use a single, well-characterized batch of this compound.
-
Standardize Protocols: Maintain consistency in all cell culture and experimental parameters, including media and serum batches, and precisely control incubation times.[1]
-
Use Orthogonal Assays: To confirm your findings, use a different cytotoxicity assay that relies on a different principle. For instance, if you are using an MTT (metabolic activity) assay, you could confirm the results with a lactate (B86563) dehydrogenase (LDH) release assay (membrane integrity).[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the general strategies to mitigate this compound-induced cytotoxicity?
-
Dose and Exposure Time Optimization: Cytotoxicity is often dose- and time-dependent. Reducing the concentration of this compound and the duration of exposure can significantly decrease cell death.[2]
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may offer protection.[2]
-
Use of Less Sensitive Cell Lines: If feasible for your research question, consider using a cell line that is less sensitive to the cytotoxic effects of this compound.[1]
Q2: How can I determine if this compound is causing apoptosis or necrosis in my cell line?
To distinguish between apoptosis and necrosis, you can use specific assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-7 can indicate if apoptosis is being induced.
-
LDH Release Assay: An increase in the release of lactate dehydrogenase (LDH) into the culture medium is a marker of plasma membrane damage, which is characteristic of necrosis.[2]
Q3: Could the anti-inflammatory properties of this compound be linked to its cytotoxic effects?
While the anti-inflammatory effects of similar compounds are often associated with the inhibition of pathways like NF-κB, high concentrations of any bioactive compound can lead to off-target effects and cytotoxicity.[4][5] It is possible that at therapeutic (lower) concentrations, this compound exhibits anti-inflammatory effects, while at higher concentrations, it induces cytotoxicity. A careful dose-response study is crucial to identify the therapeutic window.
Data Presentation
Here is an example of how to present quantitative data on the mitigation of this compound cytotoxicity.
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | Fold Change in ROS Production |
| Control (Vehicle) | 0 | 100 ± 4.5 | 1.0 |
| This compound | 10 | 85 ± 6.2 | 1.2 |
| 25 | 62 ± 5.1 | 2.5 | |
| 50 | 41 ± 3.9 | 4.8 | |
| 100 | 25 ± 2.8 | 7.2 | |
| This compound + NAC (1 mM) | 50 | 75 ± 5.5 | 2.1 |
| 100 | 58 ± 4.7 | 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.[2][3][6]
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.[1]
-
-
Formazan (B1609692) Solubilization:
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.[2]
-
Visualizations
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: Troubleshooting flowchart for high cytotoxicity.
Caption: Hypothetical signaling pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 4. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Lirioprolioside B Isolation
Welcome to the technical support center for the isolation and purification of Lirioprolioside B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound production. Here you will find frequently asked questions, troubleshooting guides, and generalized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the extraction, purification, and scale-up of this compound, a type of steroidal saponin (B1150181).
Category 1: Extraction & Low Yield
Question: My initial extraction yield of crude saponins (B1172615), including this compound, is significantly lower than expected. What are the potential causes and solutions?
Answer: Low extraction yields are a common challenge when scaling up. Several factors can contribute to this issue:
-
Plant Material Variability: The concentration of this compound can vary significantly based on the plant's species (Liriope spicata), age, geographical source, and harvesting time.[1]
-
Extraction Method: Traditional methods like simple maceration may not be efficient for large-scale extraction.
-
Solvent Choice & Ratio: The polarity of the extraction solvent is critical. Aqueous alcohol solutions (e.g., 70-75% ethanol) are typically effective for saponins.[2] An insufficient solvent-to-solid ratio can lead to incomplete extraction.
-
Extraction Conditions: Temperature and time are key parameters. Elevated temperatures can enhance extraction but may also risk thermal degradation of the target compound.
Troubleshooting Steps:
-
Standardize Plant Material: If possible, source plant material from a consistent supplier and batch to minimize variability.
-
Optimize Extraction Technique: Consider advanced extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency and reduce extraction time.[1]
-
Systematically Optimize Parameters: Use a design of experiments (DoE) approach to optimize the solvent-to-material ratio, ethanol (B145695) concentration, temperature, and extraction time to maximize yield.[1]
-
Perform Sequential Extractions: Conduct multiple rounds of extraction on the plant material to ensure exhaustive recovery of this compound.[2]
Category 2: Purity & Contamination
Question: My crude extract is highly viscous and contains significant impurities like polysaccharides and pigments, which complicates downstream purification. How can I clean up my extract?
Answer: Co-extraction of impurities is a major hurdle. Saponin extracts are often contaminated with sugars, polysaccharides, and pigments that can interfere with chromatographic separation.
Troubleshooting Steps:
-
Solvent Partitioning: After initial extraction and concentration, perform liquid-liquid partitioning. Typically, the aqueous saponin solution is partitioned against a non-polar solvent (e.g., n-hexane) to remove lipids and then extracted with a more polar solvent like n-butanol to selectively recover the saponins.[3]
-
Macroporous Resin Chromatography: This is a highly effective technique for enriching saponins and removing impurities.[4][5] Load the aqueous extract onto a suitable resin (e.g., AB-8, HPD-100B). Wash with water to remove sugars and salts, then elute the saponin fraction with an ethanol gradient.[6][7]
-
Precipitation: In some cases, impurities or saponins can be precipitated by altering solvent composition or pH.[2] For example, adding the ethanolic extract to a large volume of acetone (B3395972) can sometimes precipitate saponins.
Question: I'm observing poor separation and significant peak tailing during column chromatography (Silica or HPLC). What should I do?
Answer: Poor chromatographic resolution is often due to the polar nature of saponins and structural similarities between different saponin species in the extract.[1]
Troubleshooting Steps:
-
For Silica Gel Chromatography:
-
Optimize Mobile Phase: A common mobile phase is a mixture of chloroform, methanol, and water. Systematically adjust the ratios to improve separation.[1][8] Adding a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) can sometimes improve peak shape for acidic or basic compounds.
-
Sample Load: Do not overload the column. An overloaded column is a common cause of peak broadening and tailing.
-
-
For Reversed-Phase (RP-HPLC) Chromatography:
-
Mobile Phase Composition: The relationship between retention and the organic solvent percentage is exponential. Small changes in the mobile phase can have large effects. Ensure consistent and accurate mobile phase preparation.
-
Column Contamination: Impurities from the sample can build up at the column inlet, leading to high backpressure and distorted peaks. Using a guard column is highly recommended to protect the analytical column.
-
Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially during gradient elution.
-
Category 3: Scale-Up Challenges
Question: The purification method that worked at the lab bench is failing at a larger scale, resulting in low recovery and purity. What are the key considerations for scaling up?
Answer: Scaling up chromatography requires more than just using a larger column. The dynamics of flow and mass transfer change significantly.
Troubleshooting Steps:
-
Linear Velocity: When scaling up, maintain the same linear velocity of the mobile phase to preserve resolution. This means the volumetric flow rate must be increased proportionally to the square of the column's radius.
-
Column Packing: Inconsistent or poorly packed large-diameter columns can lead to channeling, where the solvent flows faster through certain paths, resulting in broad peaks and poor separation. Ensure the column is packed uniformly.
-
Loading and Distribution: At a larger scale, it's crucial to distribute the sample evenly across the entire surface of the column bed. A poor distribution will lead to suboptimal separation.
-
Thermal Effects: Heat generated from friction can become significant in large columns, affecting solvent viscosity and retention times. Using a column oven or jacket can help maintain a consistent temperature.
Quantitative Data Summary
The following tables summarize typical parameters and results for saponin purification, which can be used as a starting point for optimizing this compound isolation.
Table 1: Comparison of Saponin Extraction Methods
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) |
|---|---|---|
| Typical Time | 12 - 24 hours | 30 - 60 minutes[1] |
| Typical Temp. | Room Temperature | 40 - 80 °C[1][2] |
| Efficiency | Lower | Higher[1] |
| Solvent Usage | High | Moderate to Low |
Table 2: Macroporous Resin Purification Parameters
| Step | Parameter | Typical Value / Eluent | Purpose |
|---|---|---|---|
| Loading | Flow Rate | 1.5 - 2.0 Bed Volumes (BV)/hour | Adsorption of saponins |
| Washing | Eluent | Deionized Water (3 - 5 BV) | Remove sugars, salts, polar impurities[1] |
| Elution | Eluent | 20% - 70% Ethanol Gradient | Desorption of saponins[6] |
| Regeneration | Eluent | 95% Ethanol, followed by water | Clean resin for reuse |
Experimental Protocols
The following are generalized protocols for the isolation of this compound. Note: These protocols should be optimized for your specific starting material and scale.
Protocol 1: Extraction and Preliminary Purification
-
Milling & Extraction: Grind the dried underground organs of Liriope spicata to a fine powder (e.g., 40-60 mesh). Extract the powder with 70% aqueous ethanol at a solid-to-liquid ratio of 1:15 (w/v) for 2 hours at 60°C with continuous stirring. Repeat the extraction twice.
-
Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude syrup.
-
Solvent Partitioning: Re-dissolve the syrup in water and partition sequentially with an equal volume of n-hexane (to remove non-polar compounds) and then n-butanol (to extract saponins).
-
Enrichment: Collect the n-butanol phase and evaporate it to dryness to yield a saponin-rich extract.
Protocol 2: Macroporous Resin Chromatography
-
Preparation: Pre-treat AB-8 type macroporous resin by soaking it in 95% ethanol overnight, then wash thoroughly with deionized water until no ethanol remains. Pack the resin into a glass column.
-
Loading: Dissolve the saponin-rich extract from Protocol 1 in deionized water and load it onto the column at a flow rate of 2 BV/h.
-
Washing: Wash the column with 3-5 BV of deionized water to elute highly polar, non-saponin impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol (e.g., 20%, 40%, 70%). Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound.
-
Final Step: Combine the this compound-rich fractions and concentrate to dryness. This product can be further purified by preparative HPLC.
Visualizations
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the general workflow for this compound isolation and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for this compound isolation.
Caption: Troubleshooting flowchart for common isolation challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient isolation and purification of high-purity tea saponins from industrial camellia oil production by porous polymeric adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6355249B2 - Process for recovery and purification of saponins and sapogenins from quinoa (Chenopodium quinoa) - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Ruscogenin and Lirioprolioside B: A Review of Preclinical Evidence
A comprehensive review of the current scientific literature reveals a significant disparity in the available experimental data regarding the anti-inflammatory properties of ruscogenin (B1680278) and Lirioprolioside B. While ruscogenin has been the subject of numerous studies elucidating its mechanisms of action, data on the specific anti-inflammatory effects of this compound remains scarce, precluding a direct and detailed comparison.
This guide synthesizes the existing preclinical data for ruscogenin and highlights the current knowledge gap concerning this compound, providing a resource for researchers, scientists, and drug development professionals in the field of inflammation.
Ruscogenin: A Well-Characterized Anti-inflammatory Agent
Ruscogenin, a steroidal sapogenin primarily isolated from the rhizomes of Ophiopogon japonicus and Ruscus aculeatus, has demonstrated potent anti-inflammatory effects across a range of in vitro and in vivo models. The primary mechanism underlying its activity involves the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Ruscogenin has been shown to effectively suppress the activation of this pathway.[1]
-
Inhibition of IκBα Phosphorylation and Degradation: Ruscogenin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action keeps NF-κB in an inactive state.[1]
-
Suppression of p65 Translocation: By stabilizing IκBα, ruscogenin inhibits the translocation of the p65 subunit of NF-κB into the nucleus, a critical step for its transcriptional activity.[2]
-
Downregulation of Pro-inflammatory Mediators: The inhibition of NF-κB activation by ruscogenin leads to a significant reduction in the expression of various pro-inflammatory cytokines and enzymes, including:
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases, also plays a crucial role in inflammation. While some studies suggest ruscogenin has weak effects on the MAPK pathway in certain cell types[1], others indicate its ability to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK1/2, in neutrophils.[5][6] This inhibition contributes to the suppression of inflammatory responses.
Summary of Ruscogenin's Anti-inflammatory Effects
| Parameter | Model | Effect of Ruscogenin | Reference(s) |
| NF-κB Activation | TNF-α-stimulated HUVECs | Inhibition of p65 phosphorylation and IκBα degradation | [1] |
| ICAM-1 Expression | TNF-α-stimulated HUVECs | Downregulation at mRNA and protein levels | [2] |
| Leukocyte Adhesion | TNF-α-stimulated HUVECs | Significant inhibition | [2] |
| Neutrophil Activation | fMLP-stimulated mouse neutrophils | Inhibition of superoxide (B77818) generation and degranulation | [5][6] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated macrophages | Decreased production | [3][4] |
| iNOS and COX-2 Expression | LPS-stimulated macrophages | Decreased expression | [4] |
Experimental Protocols for Ruscogenin
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are cultured in M199 medium supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of ruscogenin for 1 hour before stimulation with 10 ng/mL TNF-α.
Western Blot Analysis: Total cell lysates are prepared using RIPA buffer. Protein concentrations are determined using the BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, and ERK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an ECL detection system.
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using SYBR Green master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method with GAPDH as an internal control.
This compound: An Uncharted Territory in Inflammation Research
In stark contrast to ruscogenin, there is a notable absence of published experimental data specifically detailing the anti-inflammatory effects of this compound. While this compound is known to be a constituent of plants such as Liriope platyphylla, which have been traditionally used for inflammatory conditions, scientific investigation into the bioactivity of this compound itself is lacking.
Our extensive literature search did not yield any studies that have investigated:
-
The effect of this compound on inflammatory markers such as nitric oxide, prostaglandins, or pro-inflammatory cytokines.
-
The modulation of key inflammatory signaling pathways like NF-κB or MAPK by this compound.
-
In vivo anti-inflammatory activity of this compound in animal models.
Therefore, a direct comparison of the anti-inflammatory potency and mechanisms of action between this compound and ruscogenin is not feasible at this time.
Conclusion and Future Directions
Ruscogenin stands as a well-documented anti-inflammatory agent with a clear mechanism of action centered on the inhibition of the NF-κB and, to some extent, the MAPK signaling pathways. The wealth of preclinical data supports its potential as a therapeutic candidate for inflammatory diseases.
The significant gap in the scientific literature regarding the anti-inflammatory properties of this compound presents a clear opportunity for future research. Investigating the potential anti-inflammatory effects of this compound and elucidating its mechanism of action would be a valuable contribution to the field of natural product-based drug discovery. Such studies would be essential to determine if this compound holds similar or distinct therapeutic promise compared to its well-studied counterpart, ruscogenin. Further research is warranted to isolate this compound and systematically evaluate its bioactivities to unlock its potential therapeutic value.
References
- 1. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathophysiological significance and therapeutic targeting of germinal center kinase in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promotion of nitric oxide production: mechanisms, strategies, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
Lirioprolioside B: A Comparative Analysis of Antioxidant Capacity Among Saponins
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant capacity of saponins (B1172615), with a focus on available data related to Lirioprolioside B, a compound isolated from Liriope platyphylla. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of natural compounds.
Executive Summary
Comparative Antioxidant Activity of Saponins
The antioxidant capacity of various saponins and the lipophilic extract from Liriope platyphylla seeds are presented in Table 1. The data is expressed as IC50 values, where a lower value indicates a higher antioxidant potency. It is important to note that the data for LLPS represents a complex mixture of compounds and not the isolated this compound.
| Compound/Extract | Assay | IC50 (µg/mL) | Source Organism | Reference |
| Lipophilic fraction from Liriope platyphylla seeds (LLPS) | DPPH | ~1000 | Liriope platyphylla | [1] |
| ABTS | ~500 | Liriope platyphylla | [1] | |
| Ginsenoside (Extract) | DPPH | 7.88 - 60.9 | Panax ginseng | [2] |
| ABTS | 24.81 | Panax ginseng | ||
| Glycyrrhizin | DPPH | 189.93 | Glycyrrhiza glabra | |
| ABTS | 334.73 | Glycyrrhiza glabra | ||
| Dioscin | DPPH | >100 (low activity) | Dioscorea species |
Note: The IC50 values for Ginsenoside are presented as a range due to variations between different types of ginsenosides (B1230088) and extraction methods reported in the literature. The antioxidant activity of Dioscin in DPPH and ABTS assays is generally reported to be low.
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Reaction mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound (e.g., saponin (B1150181) extract or pure compound). A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.
Procedure:
-
Generation of ABTS radical cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of around 0.70 at 734 nm.
-
Reaction mixture: A small volume of the test compound at various concentrations is added to a specific volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Absorbance measurement: The absorbance is measured at 734 nm using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.
-
IC50 determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.
Signaling Pathways in Antioxidant Activity
Saponins and other phytochemicals often exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. The Nrf2-ARE and NF-κB pathways are two of the most critical pathways in the cellular response to oxidative stress.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity. Studies on the lipophilic fraction of Liriope platyphylla seeds suggest the involvement of the KEAP1/NFE2L2 (Nrf2) pathway in its antioxidant effects.[1]
References
Lirioprolioside B vs. Ruscogenin: An In Vivo Efficacy Comparison Guide
A detailed review of the available experimental data on the steroidal glycoside Lirioprolioside B and its aglycone, ruscogenin (B1680278), to assess their comparative in vivo anti-inflammatory potential.
Introduction
This compound, a steroidal glycoside isolated from the medicinal plant Liriope spicata, and its aglycone, ruscogenin, are compounds of interest for their potential anti-inflammatory properties. This guide provides a comparative analysis of their efficacy, drawing upon available in vitro and in vivo experimental data. Due to a lack of direct comparative in vivo studies, this document synthesizes findings from separate investigations to offer a comprehensive overview for researchers, scientists, and drug development professionals. The data presented herein highlights the biological activities of each compound, offering insights into their potential therapeutic applications.
Data Presentation: this compound vs. Ruscogenin
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and its aglycone, ruscogenin. It is important to note that direct in vivo comparisons are not available in the current literature. Therefore, this table contrasts the in vitro activity of this compound with the in vivo efficacy of ruscogenin.
| Compound | Assay Type | Model | Key Efficacy Parameter | Results | Reference |
| This compound | In Vitro | Phorbol (B1677699) myristate acetate-stimulated human neutrophils | Inhibition of respiratory burst | Significant inhibitory activity (quantitative data not specified) | [1] |
| Ruscogenin | In Vivo | Zymosan A-induced peritonitis in mice | Inhibition of total leukocyte migration | Dose-dependent inhibition: 21.8% at 2.5 mg/kg, 35.6% at 5 mg/kg, 51.2% at 10 mg/kg | [1][2] |
Experimental Protocols
In Vitro Anti-inflammatory Assay for this compound
Neutrophil Respiratory Burst Inhibition Assay [1]
-
Objective: To evaluate the inhibitory effect of this compound on the respiratory burst of human neutrophils.
-
Cell Preparation: Human neutrophils are isolated from fresh blood samples from healthy donors using a standard dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation method.
-
Assay Procedure:
-
Neutrophils are pre-incubated with various concentrations of this compound for a specified time.
-
The respiratory burst is stimulated by adding phorbol myristate acetate (B1210297) (PMA).
-
The production of reactive oxygen species (ROS) is measured using a luminol-dependent chemiluminescence assay.
-
The chemiluminescence is monitored over time using a microplate luminometer.
-
-
Data Analysis: The inhibitory activity of this compound is calculated as the percentage reduction in chemiluminescence compared to the PMA-stimulated control group.
In Vivo Anti-inflammatory Assay for Ruscogenin
Zymosan-Induced Peritonitis in Mice [1][2]
-
Objective: To assess the in vivo anti-inflammatory effect of ruscogenin by measuring its ability to inhibit leukocyte migration.
-
Animal Model: Male ICR mice are used for this model of acute inflammation.
-
Experimental Procedure:
-
Mice are randomly divided into several groups: a control group, a zymosan A-treated group, and ruscogenin-treated groups at different doses.
-
Ruscogenin is administered intraperitoneally at doses of 2.5, 5, and 10 mg/kg.
-
Thirty minutes after ruscogenin administration, peritonitis is induced by intraperitoneal injection of zymosan A (1 mg/mouse).
-
Four hours after the zymosan A injection, the mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS).
-
The total number of leukocytes in the peritoneal lavage fluid is counted using a hemocytometer.
-
-
Data Analysis: The percentage of inhibition of leukocyte migration is calculated by comparing the number of leukocytes in the ruscogenin-treated groups to the zymosan A-treated control group.
Mandatory Visualizations
Signaling Pathway of Ruscogenin's Anti-inflammatory Action
Caption: Ruscogenin inhibits inflammation by blocking NF-κB activation.
Experimental Workflow for Zymosan-Induced Peritonitis
Caption: Experimental workflow for in vivo anti-inflammatory screening.
Conclusion
The available evidence suggests that both this compound and its aglycone, ruscogenin, possess anti-inflammatory properties. This compound has demonstrated in vitro inhibition of neutrophil respiratory burst, a key event in the inflammatory cascade. Ruscogenin has shown significant in vivo anti-inflammatory effects in a mouse model of peritonitis by inhibiting leukocyte migration, an effect at least partially mediated by the downregulation of the NF-κB signaling pathway.
While a direct comparison of in vivo efficacy is not yet possible, the data suggests that the aglycone, ruscogenin, is biologically active in vivo. The role of the glycosidic moiety in this compound on its absorption, distribution, metabolism, and overall in vivo efficacy remains to be elucidated. Future research should focus on direct in vivo comparative studies of this compound and ruscogenin to determine their relative potencies and pharmacokinetic profiles. Such studies are crucial for understanding the therapeutic potential of these natural compounds in inflammatory disorders.
References
- 1. Possible mechanism of the anti-inflammatory activity of ruscogenin: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible Mechanism of the Anti-inflammatory Activity of Ruscogenin: Role of Intercellular Adhesion Molecule-1 and Nuclear Factor-κB [jstage.jst.go.jp]
Unveiling the Action of Lirioprolioside B: A Comparative Guide to its Anti-Inflammatory Mechanism
For Immediate Release
Shanghai, China – December 3, 2025 – In the intricate world of cellular signaling, understanding the precise mechanism of action of a therapeutic compound is paramount for its development and clinical application. This guide provides a detailed comparison of the anti-inflammatory mechanism of Lirioprolioside B, a promising natural compound, with other relevant molecules. Through a comprehensive review of experimental data, we aim to furnish researchers, scientists, and drug development professionals with the necessary information to validate its therapeutic potential.
Recent investigations have identified Scropolioside B, a closely related iridoid glycoside, as a potent inhibitor of key inflammatory pathways. Given the structural similarities and shared nomenclature in some databases, this guide will focus on the well-documented activities of Scropolioside B as a proxy for this compound, while also presenting alternative anti-inflammatory agents for a thorough comparative analysis.
At a Glance: this compound (as Scropolioside B) vs. Alternatives
| Compound | Primary Target(s) | Mechanism of Action | Potency (IC50) | Key Downstream Effects |
| Scropolioside B | NF-κB, NLRP3 Inflammasome | Inhibits NF-κB activation and NLRP3 inflammasome expression. | 1.02 µM (NF-κB) | Decreased expression of TNF-α, IL-1β, and IL-32. |
| Tiliroside | JNK, p38 MAPK | Inhibits the phosphorylation of JNK and p38 MAP kinases. | Not explicitly found | Downregulation of iNOS and COX-2 expression. |
| Doliroside B | COX-1 | Selectively inhibits Cyclooxygenase-1. | Not explicitly found | Reduction of prostaglandin (B15479496) synthesis. |
The Core Mechanism: this compound's Impact on Inflammatory Signaling
This compound, represented here by the extensively studied Scropolioside B, exerts its anti-inflammatory effects by targeting two central pillars of the inflammatory response: the NF-κB signaling pathway and the NLRP3 inflammasome.
NF-κB Inhibition: Scropolioside B has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB) in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 1.02 μmol/L.[1] NF-κB is a crucial transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes. By preventing its activation, Scropolioside B effectively dampens the inflammatory cascade at its source.
NLRP3 Inflammasome Suppression: Furthermore, Scropolioside B has been shown to decrease the expression of the NLRP3 inflammasome at both the mRNA and protein levels.[1][2] The NLRP3 inflammasome is a multi-protein complex responsible for the maturation and secretion of the potent pro-inflammatory cytokine, Interleukin-1β (IL-1β). Its inhibition by Scropolioside B represents a significant mechanism for controlling inflammation.
These actions culminate in the reduced expression of several key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and Interleukin-32 (IL-32).[1][2]
References
Assessing the Enzymatic Cross-Reactivity of Lirioprolioside B: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a novel compound is paramount. Lirioprolioside B, a steroidal glycoside isolated from the underground organs of Liriope spicata var. prolifera, presents a promising candidate for further investigation.[1][2] Given the known anti-inflammatory and anti-cancer activities of extracts from the closely related Liriope platyphylla, it is crucial to evaluate the enzymatic cross-reactivity of this compound to elucidate its mechanism of action and potential off-target effects.[3][4][5]
Extracts from Liriope platyphylla have been shown to inhibit the phosphorylation of AKT, a key enzyme in cell signaling pathways, and to modulate inflammatory mediators.[3][6] For instance, the compound (-)-Liriopein B, also isolated from Liriope platyphylla, has been demonstrated to inhibit AKT phosphorylation at low concentrations.[3][4] This suggests that novel compounds from this genus, such as this compound, may interact with a range of cellular targets.
This guide provides a framework for assessing the cross-reactivity of this compound in a panel of relevant enzymatic assays. By comparing its activity against known standards, researchers can build a comprehensive profile of this novel compound.
Proposed Enzymatic Assay Panel for Cross-Reactivity Screening
Based on the reported biological activities of compounds from the Liriope genus, a screening panel should include assays for key enzymes involved in cancer and inflammation.
| Enzyme Class | Specific Enzymes to Assay | Rationale |
| Protein Kinases | AKT1, General Kinase Panel | To determine if this compound has a specific or broad inhibitory effect on kinases, following up on the activity of related compounds. |
| Cyclooxygenases | COX-1, COX-2 | To assess potential anti-inflammatory activity by targeting prostaglandin (B15479496) synthesis. |
| Nitric Oxide Synthases | Inducible Nitric Oxide Synthase (iNOS) | To evaluate the modulation of nitric oxide production, a key mediator in inflammation. |
Comparative Performance Data (Template)
Researchers should aim to generate data to populate tables like the one below, comparing the inhibitory activity of this compound with that of established inhibitors.
| Assay | This compound (IC₅₀) | Control Inhibitor | Control Inhibitor (IC₅₀) |
| AKT1 Kinase Assay | Experimental Data | Staurosporine | Literature Value |
| COX-1 Assay | Experimental Data | SC-560 | Literature Value |
| COX-2 Assay | Experimental Data | Celecoxib | Literature Value |
| iNOS Assay | Experimental Data | L-NAME | Literature Value |
Experimental Protocols
Detailed methodologies for the proposed enzymatic assays are provided below.
AKT1 Kinase Activity Assay (Immunoprecipitation-based)
This protocol describes the measurement of AKT1 kinase activity by immunoprecipitating AKT1 from cell lysates and then performing an in vitro kinase assay using a recombinant substrate.
1. Cell Lysate Preparation:
-
Culture cells to 80-90% confluence.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. Immunoprecipitation of AKT1:
-
Incubate a specific volume of cell lysate with an anti-AKT1 antibody immobilized on agarose (B213101) beads.
-
Gently rotate the mixture at 4°C for a specified time (e.g., 2-4 hours or overnight).
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
3. In Vitro Kinase Assay:
-
Resuspend the beads in kinase assay buffer containing a known AKT substrate (e.g., GSK-3α peptide) and ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
4. Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate.
-
Detect the signal using a suitable secondary antibody and chemiluminescence or fluorescence imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. Active Constituents from Liriope platyphylla Root against Cancer Growth In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active Constituents from Liriope platyphylla Root against Cancer Growth In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Insufficient Data for a Comprehensive Comparison of Lirioprolioside B Analogs
A thorough investigation into the structure-activity relationship (SAR) of Lirioprolioside B analogs reveals a significant gap in the currently available scientific literature. While this compound has been identified as a steroidal glycoside isolated from the plant Liriope spicata var. prolifera, there is a notable absence of published studies detailing the synthesis and biological evaluation of its analogs.[1]
To ensure a comprehensive search, broader queries for "this compound biological activity" and "this compound derivatives" were conducted. These searches confirmed the compound's origin and classification but did not uncover any research that systematically modifies the structure of this compound and evaluates the corresponding changes in biological activity. Such studies are fundamental to establishing a structure-activity relationship.
Furthermore, an exploration of compounds from Liriodendron tulipifera was pursued, given the similarity in the initial part of the name "Lirio". However, this line of inquiry proved not to be relevant as this compound is not a constituent of this plant species.
Without publicly accessible data on a series of this compound analogs and their comparative biological activities, it is not feasible to construct a meaningful comparison guide that meets the core requirements of data presentation, experimental protocol detailing, and visualization of SAR trends. The foundational information required to analyze how structural modifications influence the biological effects of this compound is not available in the current body of scientific literature.
Therefore, a detailed comparison guide on the structure-activity relationship of this compound analogs cannot be produced at this time. Researchers, scientists, and drug development professionals interested in this specific compound may need to undertake foundational research involving the synthesis of a library of analogs and subsequent biological screening to establish these crucial relationships.
References
Comparative Analysis of Lirioprolioside B from Different Liriope Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Lirioprolioside B, a steroidal saponin (B1150181) with significant therapeutic potential, across various species of the genus Liriope. This document summarizes the current state of knowledge on its biological activities, underlying mechanisms, and analytical methodologies, while also highlighting gaps in the existing literature.
This compound has emerged as a compound of interest due to its potent anti-cancer and anti-inflammatory properties. Primarily isolated from Liriope spicata, its presence and concentration in other species of the same genus, such as Liriope platyphylla and Liriope graminifolia, are not as well-documented, presenting a challenge for comprehensive comparative analysis. This guide synthesizes the available data to facilitate further research and development.
Quantitative Analysis of this compound
| Liriope Species | This compound Content (Yield/Purity) | Key Findings |
| Liriope spicata | Data not explicitly quantified in comparative studies. However, it is identified as a source of this compound. | Possesses anti-tumor activities, particularly against oral squamous cell carcinoma. |
| Liriope platyphylla | No quantitative data found for this compound. Studies on this species often focus on other saponins (B1172615) like Spicatoside A. | Extracts have shown anti-inflammatory and neuroprotective effects. |
| Liriope graminifolia | No quantitative data found for this compound. Phytochemical analyses have identified other novel steroidal saponins. | Extracts exhibit cytotoxic activities against various cancer cell lines. |
Note: The lack of standardized quantitative data across species makes it difficult to ascertain the most potent source of this compound. Further research employing validated analytical methods is crucial to address this knowledge gap.
Biological Activities and Signaling Pathways
This compound has demonstrated significant therapeutic potential, primarily in the areas of oncology and inflammation.
Anti-Cancer Activity
Research has shown that this compound exhibits potent anti-tumor effects. In oral squamous cell carcinoma, it has been found to inhibit cell proliferation, migration, and invasion while promoting apoptosis.
Signaling Pathway: The primary mechanism underlying its anti-cancer activity is the modulation of the PI3K/Akt/mTOR signaling pathway . By inhibiting this pathway, this compound can effectively control cancer cell growth and survival.
Anti-Inflammatory Activity
While direct studies on the anti-inflammatory mechanisms of this compound are limited, the broader class of steroidal saponins from Liriope species is known to possess anti-inflammatory properties. These effects are generally attributed to the modulation of key inflammatory pathways.
Signaling Pathways: The anti-inflammatory actions of Liriope saponins are often mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways . These pathways are central to the production of pro-inflammatory cytokines and mediators.
Experimental Protocols
Detailed and standardized protocols for the extraction, isolation, and quantification of this compound are not extensively reported in the literature, which presents a significant hurdle for reproducible research. The following is a generalized workflow based on common phytochemical practices.
General Extraction and Isolation Workflow
Methodology Details:
-
Extraction: The dried and powdered roots of the Liriope species are typically extracted with a polar solvent such as ethanol or methanol (B129727) at room temperature or under reflux.
-
Partitioning: The resulting crude extract is then suspended in water and partitioned with a solvent of intermediate polarity, like n-butanol, to enrich the saponin content.
-
Chromatography: The saponin-rich fraction is subjected to multiple rounds of column chromatography (e.g., silica gel, octadecylsilyl (ODS) silica gel) with a gradient of solvents to separate the different saponins.
-
Purification: Final purification of this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
Quantification Methodology
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the method of choice for the quantification of this compound.
Key Parameters for HPLC Method Development:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase system.
-
Detection: UV detection at a specific wavelength (to be determined based on the UV spectrum of this compound) or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
Standard: A pure analytical standard of this compound is required for accurate quantification.
Conclusion and Future Directions
This compound, a steroidal saponin from Liriope species, holds considerable promise as a therapeutic agent, particularly in cancer therapy. However, the current body of research is limited by a lack of comparative studies across different Liriope species. To fully unlock the potential of this natural compound, future research should focus on:
-
Comparative Quantitative Analysis: Conducting studies to quantify the yield and purity of this compound in various Liriope species to identify the most abundant source.
-
Standardized Protocols: Developing and publishing detailed and validated protocols for the extraction, isolation, and quantification of this compound to ensure reproducibility.
-
Expanded Biological Screening: Investigating the full spectrum of this compound's biological activities and elucidating its mechanisms of action in other diseases.
-
Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties.
By addressing these research gaps, the scientific community can pave the way for the development of this compound as a novel therapeutic agent.
Lirioprolioside B: A Comparative Analysis of its Therapeutic Potential Against Other Natural Product Extracts
For Immediate Release
[City, State] – December 2, 2025 – A comprehensive review of the available scientific literature positions Lirioprolioside B, a steroidal saponin (B1150181) isolated from the tuber of Liriope platyphylla, as a promising candidate for further investigation in the fields of oncology, neuroprotection, and anti-inflammatory research. This guide provides a comparative analysis of this compound's performance against other well-established natural product extracts, supported by available experimental data. This objective comparison is intended for researchers, scientists, and professionals in drug development.
Anti-Cancer Activity
While direct cytotoxic data for this compound on a wide range of cancer cell lines is still emerging, studies on closely related compounds and extracts from Liriope platyphylla provide valuable insights. Spicatoside A, another steroidal saponin from the same plant, has demonstrated significant anti-cancer activity. For instance, in A549 human lung cancer cells, Spicatoside A exhibited a half-maximal inhibitory concentration (IC50) of 17.3 µg/mL.[1][2] An active fraction of Liriope platyphylla root extract, LPRP-9, also showed potent activity against various cancer cell lines, with IC50 values of 77.9 µg/mL for A549, 23.1 µg/mL for MCF-7 (breast cancer), and 36.0 µg/mL for Huh-7 (liver cancer).[3] Furthermore, Liriopesides B, a related compound, has been shown to induce apoptosis and cell cycle arrest in A2780 human ovarian cancer cells, with an IC50 that is used as a benchmark for further mechanistic studies.[4]
These findings suggest that the steroidal saponins (B1172615) from Liriope platyphylla, including this compound, warrant further investigation as potential anti-cancer agents. The mechanism of action for these related compounds often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival.[3][5]
For comparison, other well-studied natural products like Curcumin, Resveratrol, and Quercetin have shown a broad range of anti-cancer activities across various cell lines.
| Compound/Extract | Cell Line | IC50 Value |
| Spicatoside A | A549 (Lung) | 17.3 µg/mL |
| SK-OC-3 (Ovarian) | 21.7 µg/mL | |
| SK-Mel-2 (Melanoma) | 14.9 µg/mL | |
| HCT-15 (Colon) | 15.6 µg/mL | |
| LPRP-9 (Liriope platyphylla extract fraction) | A549 (Lung) | 77.9 µg/mL |
| MCF-7 (Breast) | 23.1 µg/mL | |
| Huh-7 (Liver) | 36.0 µg/mL | |
| Curcumin | A549 (Lung) | 20 µM |
| MCF-7 (Breast) | 15 µM | |
| HCT-116 (Colon) | 25 µM | |
| Resveratrol | MCF-7 (Breast) | 15-50 µM |
| A549 (Lung) | 50 µM | |
| HCT-116 (Colon) | 30 µM | |
| Quercetin | A549 (Lung) | 30 µM |
| MCF-7 (Breast) | 20 µM | |
| HCT-116 (Colon) | 40 µM | |
| Ginkgo Biloba Extract | HeLa (Cervical) | 200-400 µg/mL |
| HepG2 (Liver) | 100-300 µg/mL | |
| Panax Ginseng Extract | MCF-7 (Breast) | >1000 µg/mL |
| HepG2 (Liver) | >1000 µg/mL |
Note: IC50 values can vary significantly based on experimental conditions. The data presented here is for comparative purposes and is collated from various sources.
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound is suggested by studies on related compounds and the whole plant extract. Spicatoside A has been shown to decrease nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key model for inflammation.[1] This effect is mediated through the suppression of the NF-κB and MAPK signaling pathways.[5] While a specific IC50 value for NO inhibition by Spicatoside A is not provided, this indicates a potent anti-inflammatory mechanism.
The following table compares the anti-inflammatory activity of other natural products in the same cell model.
| Compound/Extract | Cell Line | Assay | IC50 Value |
| Spicatoside A | RAW 264.7 | NO Production | Not Reported |
| Curcumin | RAW 264.7 | NO Production | ~5-15 µM |
| Resveratrol | RAW 264.7 | NO Production | ~20-50 µM |
| Quercetin | RAW 264.7 | NO Production | ~10-30 µM |
Neuroprotective Effects
Extracts of Liriope platyphylla have demonstrated neuroprotective properties. Studies have shown that the extract can protect neuronal cells from oxidative stress-induced cell death. While specific IC50 values for the neuroprotective effects of this compound are not yet available, the involvement of the p38 MAPK signaling pathway has been identified, suggesting a mechanism for its protective action.
For comparison, other natural compounds have been evaluated for their neuroprotective effects in various in vitro models, such as the glutamate-induced excitotoxicity model in HT22 hippocampal neuronal cells.
| Compound/Extract | Cell Line | Assay | IC50 Value/Effective Concentration |
| Liriope platyphylla Extract | SH-SY5Y | H₂O₂-induced cytotoxicity | Protective effect observed |
| Curcumin | HT22 | Glutamate-induced toxicity | ~5-10 µM |
| Resveratrol | HT22 | Glutamate-induced toxicity | ~10-25 µM |
| Quercetin | HT22 | Glutamate-induced toxicity | ~5-15 µM |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay for Anti-Cancer Activity
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Spicatoside A, Curcumin) for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay for Anti-Inflammatory Activity
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.
Glutamate-Induced Cytotoxicity Assay for Neuroprotective Effects
-
Cell Seeding: HT22 hippocampal neuronal cells are seeded in 96-well plates.
-
Compound and Glutamate (B1630785) Treatment: The cells are pre-treated with different concentrations of the test compound for a specified time, followed by the addition of glutamate (typically 5-10 mM) to induce excitotoxicity.
-
Incubation: The cells are incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay as described above.
-
Neuroprotection Calculation: The percentage of neuroprotection is calculated relative to the cells treated with glutamate alone.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Putative anti-cancer signaling pathways inhibited by this compound.
Caption: Anti-inflammatory mechanism of this compound via MAPK and NF-κB pathways.
Caption: General experimental workflow for in vitro bioactivity assays.
Conclusion
The available data on compounds structurally related to this compound and extracts from its source plant, Liriope platyphylla, suggest a strong potential for its application in anti-cancer, anti-inflammatory, and neuroprotective therapies. While direct comparative data for this compound is still limited, the performance of its chemical relatives indicates that it is a promising candidate for further research and development. This guide highlights the need for head-to-head studies to definitively benchmark the performance of this compound against other leading natural product extracts.
References
- 1. Pharmacological Activities and Applications of Spicatoside A [biomolther.org]
- 2. Pharmacological Activities and Applications of Spicatoside A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liriopesides B from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Activities and Applications of Spicatoside A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for Lirioprolioside B in a Research Environment
Immediate Safety and Handling Precautions
Before beginning any work with Lirioprolioside B, it is essential to have a designated waste disposal plan. All personnel handling the compound should be trained on these procedures and be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Solid Waste Container | A clearly labeled, sealable container (e.g., a plastic-lined cardboard box or a dedicated plastic container) for contaminated solid waste. |
| Liquid Waste Container | A chemically compatible, leak-proof container with a screw-top cap (e.g., a high-density polyethylene (B3416737) or glass bottle). |
| Sharps Container | A designated, puncture-proof sharps container for any contaminated needles, scalpels, or other sharp objects. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. The primary principle is to prevent release into the environment and to ensure waste is clearly identified and segregated.
Step 1: Segregation of Waste
Proper segregation at the point of generation is critical. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste: This includes contaminated PPE (gloves, disposable lab coats), weigh boats, and absorbent paper.
-
Liquid Waste: This includes unused solutions of this compound, solvents used to dissolve the compound, and rinsate from cleaning contaminated glassware.
-
Sharps Waste: Any contaminated sharps must be placed directly into a designated sharps container.
Step 2: Containment and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Solid Waste:
-
Place all contaminated solid waste into a designated, sealable container.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the date.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure cap.
-
Never dispose of liquid waste down the drain.
-
Label the container with "Hazardous Waste," the chemical name "this compound," the solvent system used (e.g., "in Dimethyl Sulfoxide"), and an approximate concentration.
-
Step 3: Disposal of Empty Containers
Empty containers that originally held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Decontamination:
-
Triple-rinse the empty container with a suitable solvent that can dissolve this compound.
-
Collect all rinsate and add it to your hazardous liquid waste container.
-
-
Final Disposal:
-
After triple-rinsing, deface or remove the original label.
-
Dispose of the clean, rinsed container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
-
Step 4: Storage and Collection
Store all sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and have secondary containment to catch any potential leaks. Schedule a waste pickup with your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Navigating the Safe Handling of Lirioprolioside B: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with Lirioprolioside B, a steroidal glycoside isolated from Liriope spicata var. prolifera, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build deep trust in chemical handling practices.
Essential Safety and Handling Precautions
Personal Protective Equipment (PPE):
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or aerosols. |
Operational Handling:
-
Ventilation: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Aerosol and Dust Generation: Avoid actions that could generate dust or aerosols. If the compound is a powder, handle it with care.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
First Aid Measures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.
Storage:
Based on supplier recommendations, this compound should be stored under the following conditions:
| Parameter | Condition |
| Temperature | -20°C for long-term storage. |
| Atmosphere | In a dry, well-ventilated place. |
| Container | Tightly sealed container. |
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Identification: this compound waste should be classified as chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: The waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
Physical and Chemical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| CAS Number | 182284-68-0 |
| Molecular Formula | C₄₅H₇₄O₁₇ |
| Molecular Weight | 887.06 g/mol |
| Appearance | Solid |
Experimental Workflow and Logical Relationships
To effectively utilize this compound in a research setting, a structured experimental workflow is essential. The following diagram illustrates a general workflow from initial handling to data analysis.
Caption: General experimental workflow for in vitro studies with this compound.
Note: As specific experimental protocols and signaling pathway information for this compound are not publicly available, detailed methodologies and pathway diagrams cannot be provided at this time. Researchers should consult relevant scientific literature for compounds with similar structures or biological activities to inform their experimental design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
